tert-Butyl 2-methylhydrazinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(methylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUVUYVHGPEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576659 | |
| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127799-54-6 | |
| Record name | 1,1-Dimethylethyl 2-methylhydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127799-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-methyl(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-methylhydrazinecarboxylate, a key intermediate in modern organic synthesis and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, plausible synthesis protocol and predicted spectroscopic data based on established chemical principles and data from closely related analogs. This document serves as a practical resource for the synthesis, characterization, and utilization of this important hydrazine derivative.
Chemical Structure
This compound, with the IUPAC name tert-butyl N-(methylamino)carbamate, is a hydrazine derivative in which one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group and the other is substituted with a methyl group.
Synthesis Protocol
The following protocol describes a reliable method for the synthesis of this compound via the Boc-protection of methylhydrazine. This procedure is adapted from a general method for the synthesis of tert-butyl carbazate.[1]
2.1. Materials and Reagents
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
2.2. Experimental Procedure
-
To a round-bottom flask containing a magnetic stir bar, add methylhydrazine (1.0 eq.).
-
Dissolve the methylhydrazine in isopropyl alcohol (approximately 10 mL per gram of methylhydrazine).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in a minimal amount of isopropyl alcohol.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled, stirring solution of methylhydrazine over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the experimental data for the closely related analog, tert-butyl carbazate, and established principles of spectroscopic interpretation.[1][2]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~6.8 |
| ~3.5 |
| 2.45 |
| 1.46 |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~157 |
| ~80.5 |
| ~35 |
| 28.3 |
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
| FT-IR (Predicted) |
| Frequency (cm⁻¹) |
| 3300-3400 |
| 2950-3000 |
| ~1700 |
| 1500-1550 |
| 1150-1250 |
| 1000-1100 |
4.3. Mass Spectrometry (MS)
| Mass Spectrometry (Predicted) |
| m/z |
| 147.1134 |
| 169.0953 |
| 91.0868 |
| 57.0704 |
Detailed Experimental Protocols for Spectroscopic Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data is processed using standard NMR software.
5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
The FT-IR spectrum is recorded on an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data is reported in wavenumbers (cm⁻¹).
5.3. Mass Spectrometry (MS)
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Data is acquired in positive ion mode.
-
The mass-to-charge ratio (m/z) is reported.
Logical Workflow for Structure Elucidation
The structural confirmation of this compound relies on a logical interpretation of data from multiple spectroscopic techniques.
By combining the information from these techniques—the proton and carbon framework from NMR, the identification of key functional groups from FT-IR, and the molecular weight and fragmentation from mass spectrometry—the precise structure of this compound can be confidently determined.
References
In-depth Technical Guide: tert-Butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6). This compound, also known as 1-N-Boc-2-methylhydrazine, is a bifunctional molecule incorporating a protected hydrazine moiety, making it a valuable building block in synthetic and medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide will therefore also explore the properties and mechanisms of action of structurally related compounds to highlight its potential in drug discovery and development, particularly in oncology and metabolic disorders. All quantitative data are presented in structured tables, and key synthetic and conceptual workflows are visualized using diagrams.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 127799-54-6 | [1] |
| Molecular Formula | C6H14N2O2 | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | tert-butyl N-(methylamino)carbamate | [2] |
| Synonyms | 1-N-Boc-2-Methylhydrazine, tert-butyl 2-methylhydrazine-1-carboxylate | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | 186 °C | [2] |
| Density | 0.982 ± 0.06 g/cm³ (predicted) | [1] |
| pKa | 10.73 ± 0.43 (predicted) | [1] |
| Flash Point | 71 °C | [2] |
| InChI Key | UZRUVUYVHGPEAP-UHFFFAOYSA-N | |
| SMILES | CNNC(=O)OC(C)(C)C | [2] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |
Table 2: Spectroscopic Data Summary
| Spectroscopy | Data |
| ¹H NMR | Data not publicly available. Expected signals would correspond to the methyl, N-H, and tert-butyl protons. |
| ¹³C NMR | Data not publicly available. Expected signals would include those for the methyl, tert-butyl, and carbonyl carbons. |
| Mass Spectrometry | Data not publicly available. The molecular ion peak [M]+ would be expected at m/z 146.19. |
| Infrared (IR) | Data not publicly available. Characteristic peaks would be expected for N-H stretching, C-H stretching (aliphatic), and C=O stretching (carbamate). |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the protection of methylhydrazine. Another documented protocol involves the debenzylation of a protected precursor.
Synthesis via Hydrogenation of a Cbz-Protected Precursor
A documented method for the synthesis of 1-Boc-2-methylhydrazine involves the catalytic hydrogenation of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve 24.8 g (70.8 mmol) of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate in 500 mL of ethanol at room temperature under standard atmospheric pressure in a suitable reaction vessel.
-
Catalyst Addition: Add 1.24 g of palladium on activated charcoal (10% w/w) to the solution.
-
Hydrogenation: Subject the reaction mixture to hydrogenation. The source of hydrogen and pressure should be applied as appropriate for standard hydrogenation reactions. Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through diatomaceous earth to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization or column chromatography. The reported yield for this procedure is 12.3 g (57% of theoretical yield) with a purity of 48%.[1]
Applications in Drug Discovery and Development
While specific applications of this compound in the synthesis of marketed drugs are not widely documented, its structural features make it a precursor for various bioactive compounds.[2] Its derivatives have been explored for therapeutic effects in oncology and metabolic disorders.[2] The Boc-protected hydrazine moiety allows for its use as a nucleophile in the construction of more complex molecules, such as pyrazoles, pyridazinones, and other heterocyclic systems, which are common scaffolds in medicinal chemistry.
Potential in Oncology
Derivatives of this compound have been investigated for their potential in treating cancer-associated cachexia.[2] Furthermore, the hydrazine functional group is a key component in a number of anticancer drugs. For instance, Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, contains a pyrazole moiety that can be synthesized from hydrazine derivatives. While not directly synthesized from the title compound, this illustrates the potential utility of such building blocks.
Potential in Metabolic Disorders
The carbamate and hydrazine functionalities are present in various compounds investigated for metabolic disorders. Research indicates that derivatives of this compound have been studied for their potential to target receptors involved in metabolic diseases.[2]
Role as a Boc-Protecting Group Precursor
One potential application is in the formation of tert-butyl azidoformate through diazotization.[2] This reagent is useful for introducing the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and organic chemistry.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Codes | Description |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS 127799-54-6) is a valuable chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery. While detailed biological studies on this specific compound are not widely published, the presence of its structural motifs in known bioactive compounds suggests its utility for researchers in medicinal chemistry. The synthesis protocol provided, along with the summary of its physicochemical properties and safety information, serves as a useful resource for scientists working with this compound. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile building block.
References
tert-Butyl 2-methylhydrazinecarboxylate molecular weight
An In-depth Technical Guide to tert-Butyl 2-methylhydrazinecarboxylate
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its synthesis and analysis, and workflows for its characterization.
Physicochemical Properties
This compound, with the CAS number 127799-54-6, is a crucial reagent used in the synthesis of more complex molecules.[1] Its properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 146.19 g/mol | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1][2] |
| IUPAC Name | tert-butyl N-(methylamino)carbamate | [1] |
| Appearance | White to off-white solid or clear, colorless liquid | [1][2] |
| Melting Point | 49-51°C | [2] |
| Boiling Point | 186°C | [1] |
| Density | 0.982 ± 0.06 g/cm³ | [2] |
| Flash Point | 71°C | [1] |
| Purity | Typically ≥98% | |
| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere in a dark place. | [1][2] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |
| SMILES | CC(C)(C)OC(=O)NNC | [1] |
| InChI Key | UZRUVUYVHGPEAP-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analytical characterization of this compound are presented below.
Synthesis Protocol
The synthesis of this compound typically involves the N-protection of methylhydrazine with a tert-butoxycarbonyl (Boc) group. A general, high-yielding procedure is as follows:
Reaction: Methylhydrazine + Di-tert-butyl dicarbonate (Boc₂O) → this compound
Materials:
-
Methylhydrazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (e.g., 4.61 g, 100 mmol) in 200 mL of dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (e.g., 22.9 g, 105 mmol) in 100 mL of dichloromethane. Add this solution dropwise to the stirred methylhydrazine solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid or clear oil.
Analytical Characterization Protocols
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized product.[3]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Expected ¹H NMR Spectral Features:
-
tert-butyl group (-C(CH₃)₃): A sharp singlet at ~1.45 ppm, integrating to 9 protons.
-
N-CH₃ group: A singlet at ~2.6-2.8 ppm, integrating to 3 protons.
-
N-H protons: Two broad singlets, one for each NH, which can vary in chemical shift (e.g., ~4.0 ppm and ~6.0 ppm) depending on solvent and concentration.
-
-
Expected ¹³C NMR Spectral Features:
-
tert-butyl carbons (-C(CH₃)₃): A signal around 28 ppm.
-
tert-butyl quaternary carbon (-C(CH₃)₃): A signal around 80 ppm.
-
N-CH₃ carbon: A signal around 35-40 ppm.
-
Carbonyl carbon (C=O): A signal in the range of 155-158 ppm.
-
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Key Absorptions:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).
-
C=O stretching (carbamate): A strong, sharp absorption band around 1680-1705 cm⁻¹.
-
N-H bending: A band around 1510-1540 cm⁻¹.
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.
-
Method: Electrospray Ionization (ESI) is commonly used.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Expected Results:
-
Molecular Ion Peak: The [M+H]⁺ peak should be observed at m/z 147.11, corresponding to the protonated molecule (C₆H₁₅N₂O₂⁺).
-
Key Fragmentation Pathways: Common fragments include the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺).[3]
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.
References
An In-depth Technical Guide on the Synthesis and Characterization of tert-Butyl 2-Methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-methylhydrazinecarboxylate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details a feasible synthetic protocol, outlines key characterization data, and presents this information in a clear, structured format for easy reference by professionals in the field.
Introduction
This compound (C₆H₁₄N₂O₂) is a hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a methyl group on the other. This structure makes it a versatile building block, enabling the controlled introduction of a methylhydrazine moiety in the synthesis of more complex molecules. Its application is particularly relevant in medicinal chemistry for the preparation of novel therapeutic agents.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects one of the nitrogen atoms of methylhydrazine with a Boc group.
Experimental Protocol
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methylhydrazine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the cooled methylhydrazine solution over a period of 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis:
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol [1] |
| Appearance | Clear, colorless liquid or solid[1] |
| Boiling Point | 186 °C[1] |
| CAS Number | 127799-54-6 |
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for the characterization of this compound.
| Technique | Functional Group | Expected/Reported Data |
| ¹H NMR | tert-Butyl (-C(CH₃)₃) | Singlet, ~1.47 ppm (9H) |
| Methyl (N-CH₃) | Singlet, ~3.11 ppm (3H) | |
| N-H | Broad singlet, variable chemical shift (2H) | |
| ¹³C NMR | Carbonyl (C=O) | ~155.9 ppm |
| Quaternary Carbon (-C (CH₃)₃) | ~81.3 ppm | |
| Methyl Carbon (-C(C H₃)₃) | ~28.3 ppm | |
| N-Methyl Carbon (N-C H₃) | ~60.4 ppm | |
| FT-IR (cm⁻¹) | N-H Stretch | 3316 (broad) |
| C-H Stretch (aliphatic) | 2978, 2932 | |
| C=O Stretch (carbamate) | ~1701 | |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ | 146.11 |
| [M-C₄H₉]⁺ (Loss of tert-butyl) | 89.05 | |
| [M-Boc]⁺ | 45.04 |
Experimental Workflow for Characterization:
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the efficient and accurate preparation and identification of this important chemical intermediate.
References
The Versatile Role of tert-Butyl 2-methylhydrazinecarboxylate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of organic synthesis, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl 2-methylhydrazinecarboxylate has emerged as a valuable and versatile reagent, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents and bioactive molecules. This technical guide provides an in-depth analysis of the applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor for the introduction of a protected N-methylhydrazine moiety. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group that can be readily removed under acidic conditions, allowing for subsequent functionalization. This feature makes it a key component in the synthesis of various heterocyclic systems.
Synthesis of Substituted Pyrazoles
One of the most well-established applications of this compound is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The classical approach involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole ring.
A general workflow for this synthesis is outlined below:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
While a direct protocol for this compound was not explicitly detailed in the immediate literature, a closely related synthesis using tert-butylhydrazine hydrochloride provides a robust and adaptable method.[1]
To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., sodium hydroxide) is added to generate the free hydrazine.[1] Subsequently, the 1,3-dicarbonyl compound, in this case, 3-aminocrotononitrile (1.0 eq), is added to the reaction mixture.[1] The reaction is typically heated to reflux for several hours to ensure complete conversion.[1] Upon cooling, the product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| tert-Butylhydrazine hydrochloride | 3-Aminocrotononitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 87 (corrected) | [1] |
Synthesis of Pyridazinones
Pyridazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis of pyridazinone derivatives can be achieved through the reaction of a hydrazine with a γ-ketoester. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield the pyridazinone ring. The Boc-protected N-methylhydrazine moiety from this compound can be incorporated in this manner to produce N-methylated pyridazinones.
Caption: Synthesis of N-methylated pyridazinones.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from arylhydrazines and aldehydes or ketones under acidic conditions.[4][5][6] The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia. While direct application of this compound in a traditional Fischer indole synthesis is not typical due to its non-aromatic nature, its derivatives or analogous N-Boc-N-arylhydrazines could potentially be employed. The Boc group would offer a means of temporary protection of one of the nitrogen atoms during the synthesis.
Synthesis of Triazoles
1,2,3-Triazoles are a class of five-membered heterocycles that have gained significant attention in medicinal chemistry and materials science. While the most common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of hydrazine derivatives can also be explored in certain synthetic routes. However, direct and detailed protocols for the synthesis of triazoles using this compound were not prominently featured in the reviewed literature.
Summary of Synthetic Applications
The following table summarizes the key synthetic applications of this compound and its analogs, highlighting the types of heterocyclic cores that can be constructed.
| Heterocyclic Core | Key Reactants | General Reaction Type |
| Pyrazole | 1,3-Dicarbonyl compound | Condensation-Cyclization |
| Pyridazinone | γ-Ketoester | Condensation-Intramolecular Cyclization |
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a protected N-methylhydrazine precursor for the construction of nitrogen-containing heterocycles. Its application in the synthesis of pyrazoles is well-documented, and its potential in the synthesis of other heterocyclic systems like pyridazinones is significant. The Boc protecting group allows for controlled reactivity and subsequent functionalization, making it a strategic choice for medicinal chemists and researchers in drug development. Further exploration of its reactivity with a broader range of electrophilic partners is warranted to expand its synthetic utility.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
A Technical Guide to tert-Butyl 2-methylhydrazinecarboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-methylhydrazinecarboxylate has emerged as a pivotal building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, most notably pyrazole derivatives. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O₂ | [Generic] |
| Molar Mass | 146.19 g/mol | [Generic] |
| Appearance | Clear, colorless liquid or white to off-white solid | [Generic] |
| Boiling Point | 186 °C | [Generic] |
| Melting Point | 49-51 °C | [1] |
| Density | 0.982 ± 0.06 g/cm³ | [1] |
| Flash Point | 71 °C | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the protection of methylhydrazine. Another documented method is the hydrogenation of a protected precursor.
Experimental Protocol: Synthesis via Hydrogenation
A detailed protocol for the synthesis of this compound is described below[1]:
Reaction Scheme:
Materials:
-
1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate (24.8 g, 70.8 mmol)
-
Ethanol (500 mL)
-
Palladium on activated charcoal (10%) (1.24 g)
-
Diatomaceous earth
Procedure:
-
Dissolve 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate in ethanol at room temperature under standard atmospheric pressure.
-
Add palladium on activated charcoal to the solution.
-
Subject the mixture to hydrogenation.
-
Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting product to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 12.3 g (57% of theoretical yield) |
| Purity | 48% |
Application as a Synthetic Intermediate: Synthesis of Pyrazole-Based Bioactive Molecules
This compound is a key intermediate in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
General Reaction Scheme for Pyrazole Synthesis
The reaction of this compound with a 1,3-diketone proceeds through a cyclocondensation reaction, followed by deprotection of the Boc group, to yield the corresponding N-methylated pyrazole.
Application in the Synthesis of COX-2 Inhibitors
A significant application of pyrazole synthesis is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These drugs are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is crucial for gastrointestinal and platelet function. This selectivity leads to a better safety profile compared to traditional NSAIDs.[2][4]
The pyrazole scaffold is a key structural feature of several potent and selective COX-2 inhibitors, including the well-known drug Celecoxib.[5] The synthesis of analogues of such drugs can be envisioned using this compound to introduce the N-methylpyrazole core.
The mechanism of action of COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Key Chemical Reactions
This compound undergoes several typical reactions of a protected hydrazine, making it a versatile intermediate.
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
-
Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atoms.
-
Condensation with Carbonyls: As demonstrated in pyrazole synthesis, it readily condenses with aldehydes and ketones.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free hydrazine, which can then be used in subsequent synthetic steps.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its utility in the construction of pyrazole-based bioactive molecules, particularly COX-2 inhibitors, highlights its importance in modern medicinal chemistry. The synthetic protocols and reaction pathways outlined in this guide provide a foundation for researchers and scientists to effectively utilize this key building block in the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Application of tert-Butyl 2-Methylhydrazinecarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methylhydrazinecarboxylate and its derivatives are versatile building blocks in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on a hydrazine moiety provides a stable yet readily cleavable functional group, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key applications, and biological significance of two important classes of compounds derived from tert-butyl carbazate precursors: N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which have emerged as potent urease inhibitors, and tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, identified as promising GPR119 receptor agonists. This guide will detail experimental protocols, present quantitative data in a structured format, and visualize the relevant biological pathways to provide a comprehensive resource for researchers in the field.
I. N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Urease Inhibitors
N'-benzylidene-4-tert-butylbenzohydrazide derivatives have demonstrated significant potential as inhibitors of the enzyme urease. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori, and contributes to the formation of urinary stones.[1] The inhibition of urease is therefore a key therapeutic strategy for the treatment of peptic ulcers, urolithiasis, and other related conditions.[2]
Data Presentation: Synthesis and Urease Inhibitory Activity
The synthesis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives typically proceeds via a three-step sequence starting from 4-(tert-butyl)benzoic acid. The general synthetic yields and the in vitro urease inhibitory activity (IC₅₀) of a selection of these derivatives are summarized in the table below.
| Compound ID | R Group (Substituent on Benzaldehyde) | Overall Yield (%) | Urease Inhibition IC₅₀ (µM) |
| 4 | H | Good to Excellent | 25.41 ± 0.93 |
| 5 | 2-OH | Good to Excellent | 23.31 ± 0.85 |
| 6 | 4-OH | Good to Excellent | 13.33 ± 0.58 |
| 13 | 4-Cl | Good to Excellent | 22.12 ± 1.03 |
| 25 | 2-OH, 3-OCH₃ | Good to Excellent | 19.74 ± 0.91 |
| Thiourea (Standard) | - | - | 21.14 ± 0.425 |
Data sourced from multiple studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives.[1]
Experimental Protocols
To a solution of 4-(tert-butyl)benzoic acid (1) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-tert-butylbenzoate (2).[1]
Methyl 4-tert-butylbenzoate (2) is dissolved in methanol, and hydrazine hydrate is added to the solution. The reaction mixture is refluxed for 3-4 hours. Upon cooling, the product crystallizes out of solution and is collected by filtration, washed with cold methanol, and dried to afford 4-(tert-butyl)benzohydrazide (3).[1]
4-(tert-Butyl)benzohydrazide (3) and a substituted aromatic aldehyde (1 equivalent) are dissolved in methanol containing a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. The resulting solid product is filtered, washed with methanol, and recrystallized from a suitable solvent to give the pure N'-benzylidene-4-(tert-butyl)benzohydrazide derivative.[1]
Visualization: Mechanism of Urease Inhibition
The inhibitory action of these compounds is believed to occur through the chelation of the nickel ions in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.[2][3] The following diagram illustrates the proposed mechanism of urease inhibition.
Caption: Proposed mechanism of urease inhibition by N'-benzylidene-4-tert-butylbenzohydrazide derivatives.
II. tert-Butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates as GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[4][5] It is primarily expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 leads to increased levels of intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6][7] A novel class of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been synthesized and identified as potent GPR119 agonists.[4]
Data Presentation: Synthesis and GPR119 Agonist Activity
These derivatives are synthesized via a one-pot click chemistry approach, which offers high yields and short reaction times.[4] The GPR119 agonist activity is typically evaluated by measuring the half-maximal effective concentration (EC₅₀).
| Compound ID | R Group (Substituent on Azide) | Yield (%) | GPR119 Agonist Activity EC₅₀ (nM) |
| 3e | 4-Trifluoromethylphenyl | ~95 | Similar to or better than AR231453 |
| 3g | 3,4-Dimethoxyphenyl | ~97 | Similar to or better than AR231453 |
| 5e | 4-Trifluoromethylphenyl | ~96 | Similar to or better than AR231453 |
| 5g | 3,4-Dimethoxyphenyl | ~95 | Similar to or better than AR231453 |
| AR231453 (Reference) | - | - | Potent GPR119 agonist |
Data is based on a study of novel 1,2,3-triazolo piperazine and piperidine carboxylate derivatives.[4]
Experimental Protocols
To a solution of either tert-butyl 4-propioloylpiperazine-1-carboxylate (1) or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (4) in DMF at 0 °C are added the corresponding aryl/alkyl substituted azide (1.0 eq), CuI (10 mol%), and DIPEA (1.5 eq).[4] The reaction mixture is stirred for approximately 5 minutes. The reaction is then quenched with ice-cold water. The resulting solid is collected by filtration, dried under vacuum, and washed with anhydrous diethyl ether to yield the final product.[4]
Visualization: GPR119 Signaling Pathway
The activation of GPR119 by an agonist triggers a downstream signaling cascade that ultimately leads to the secretion of insulin and GLP-1. The following diagram outlines this key signaling pathway.
Caption: GPR119 agonist signaling cascade leading to insulin and GLP-1 secretion.
Conclusion
The derivatives of this compound represent a cornerstone in the synthesis of novel, biologically active compounds. The examples of N'-benzylidene-4-tert-butylbenzohydrazide and tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates highlight the utility of this chemical scaffold in developing potential therapeutics for a range of diseases, from bacterial infections to metabolic disorders. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery.
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of tert-Butyl 2-methylhydrazinecarboxylate Precursors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of molecular scaffolds, hydrazine derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This technical guide delves into the core biological potential of tert-Butyl 2-methylhydrazinecarboxylate and its precursors, key building blocks in the synthesis of pharmacologically active molecules. While direct biological data on these specific precursors is limited in publicly available literature, the extensive research on their derivatives provides a strong indication of their therapeutic promise. This document serves as an in-depth resource, summarizing the known biological activities of these derivatives, detailing relevant experimental protocols, and visualizing associated cellular pathways to empower researchers in the fields of medicinal chemistry and drug development.
Core Precursor Structures
The foundational molecules discussed in this guide are this compound and its immediate precursor, N'-Boc-N-methylhydrazine. These compounds serve as versatile intermediates in the synthesis of more complex molecules with diverse pharmacological profiles.
Biological Activities of tert-Butyl Hydrazinecarboxylate Derivatives
Derivatives synthesized from this compound and its precursors have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of tert-butyl hydrazinecarboxylate derivatives against various cancer cell lines. A notable example is the investigation of a tert-butyl-pyrrolidine-1-carboxylic ester, which has shown potent anticancer activity against human hepatoma (HepG2) and breast cancer (MCF-7 and MDA-MB-231) cell lines.
Quantitative Cytotoxicity Data of a tert-Butyl-pyrrolidine-1-carboxylic Ester Derivative
| Compound | Cell Line | Assay | Endpoint | Result |
| tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2)-pyrrolidine-1-carboxylic ester | HepG2 | Cell Growth Inhibition | % Inhibition (48h) | 52% (10 µg/ml), 82% (20 µg/ml), 91% (40 µg/ml) |
| " | MCF-7 | Cell Growth Inhibition | IC50 | Data not specified |
| " | MDA-MB-231 | Cell Growth Inhibition | IC50 | Data not specified |
The mechanism of action for this class of compounds often involves the induction of oxidative stress, leading to apoptosis.
Antimicrobial Activity
The hydrazine scaffold is a common feature in many antimicrobial agents. Derivatives of tert-butyl hydrazinecarboxylate have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have shown promising activity against various bacterial strains.
Quantitative Antimicrobial Data of tert-Butylphenylthiazole Derivatives
| Compound | Bacterial Strain | Assay | Endpoint | Result (MIC in µg/mL) |
| Phenylthiazole derivative with 1,2-diaminocyclohexane | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | Microdilution | MIC | 4 |
| " | Clostridium difficile | Microdilution | MIC | 4 |
Anti-inflammatory Activity
Hydrazone derivatives, which can be readily synthesized from hydrazinecarboxylate precursors, are known to possess anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of inflammatory mediators. While specific data for direct derivatives of this compound is not abundant, the broader class of hydrazones shows significant potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of tert-butyl hydrazinecarboxylate derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Induction of Denaturation: Denaturation is induced by heating the mixture at a specific temperature for a set time.
-
Absorbance Measurement: The turbidity of the mixture is measured spectrophotometrically.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.
Reactive Oxygen Species (ROS)-Mediated Apoptosis
Several tert-butyl hydrazinecarboxylate derivatives induce cancer cell death through the generation of reactive oxygen species (ROS). This leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.
ROS-mediated apoptotic pathway induced by certain tert-butyl hydrazine derivatives.
General Experimental Workflow for Biological Screening
The process of evaluating the biological activity of novel compounds typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
A general workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of these derivatives warrant further investigation. Future research should focus on the synthesis and screening of a broader library of these compounds to establish a clear structure-activity relationship (SAR). Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify specific molecular targets. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this chemical class into tangible clinical benefits.
Methodological & Application
Synthesis of Bioactive Compounds Using tert-Butyl 2-methylhydrazinecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing tert-Butyl 2-methylhydrazinecarboxylate as a key starting material. This versatile reagent serves as a valuable building block for the creation of diverse molecular architectures, particularly nitrogen-containing heterocycles and substituted amides, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are intended to be a comprehensive guide for researchers, offering step-by-step instructions and relevant data for the synthesis and evaluation of these potentially therapeutic agents.
Introduction
This compound is a bifunctional molecule incorporating a protected hydrazine moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the unsubstituted nitrogen, while the methyl group on the second nitrogen provides a key structural element in the final products. This unique substitution pattern makes it an ideal precursor for the synthesis of N-methylated heterocyclic compounds and N-amino-N-methyl-amides, classes of molecules known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Application 1: Synthesis of Bioactive Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds frequently found in pharmaceuticals. The use of this compound in this reaction leads to the formation of N-methylated pyrazole derivatives with a Boc-protected amino group, which can be further functionalized.
Experimental Protocol: Synthesis of tert-Butyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylhydrazide
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tert-Butyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylhydrazide.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for pyrazole formation.
Biological Activity of Pyrazole Derivatives
N-methylated pyrazole derivatives have shown promise as both antimicrobial and anticancer agents. The biological activity is highly dependent on the substituents on the pyrazole ring.
| Compound Class | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| N-Methylated Pyrazoles | Staphylococcus aureus | MIC: 1-8 µg/mL | [1] |
| N-Methylated Pyrazoles | Escherichia coli | MIC: 1-8 µg/mL | [1] |
| Substituted Pyrazoles | Human Melanoma (WM266.5) | IC50: 0.45-0.72 µM | [2] |
| Substituted Pyrazoles | Human Breast Cancer (MCF-7) | IC50: 0.97-1.31 µM | [2] |
Application 2: Synthesis of N-Amino-N-methyl-amides
N-amino-N-methyl-amides are valuable intermediates in organic synthesis and can exhibit biological activity themselves. They can be synthesized by the coupling of a carboxylic acid with this compound using a suitable coupling agent.
Experimental Protocol: Synthesis of tert-Butyl 2-(benzoyl)-2-methylhydrazinecarboxylate
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tert-Butyl 2-(benzoyl)-2-methylhydrazinecarboxylate.
Visualization of the Synthetic Workflow
Caption: Workflow for N-amino-N-methyl-amide synthesis.
Application 3: Synthesis of Bioactive Hydrazones
The condensation of hydrazines with aldehydes or ketones is a straightforward method to produce hydrazones, which are known to possess a wide range of biological activities, including antimicrobial properties.
Experimental Protocol: General Synthesis of N-Boc-N-methyl-hydrazones
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add this compound (1.0-1.2 eq) to the solution.
-
For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Biological Activity of Hydrazone Derivatives
Hydrazone derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Steroidal Hydrazones | Bacillus cereus | 0.37–3.00 mg/mL | [3] |
| Hydrazide-hydrazones | Gram-positive bacteria | 0.002–0.98 µg/mL | [4] |
| Pyrazole-thiazole hydrazones | S. aureus, B. subtilis | 1.9-7.8 µg/mL | [1] |
| Hydrazide-hydrazones | E. coli, S. aureus | 6.25-12.5 µg/mL | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of bioactive compounds. The protocols provided herein for the synthesis of pyrazoles, N-amino-N-methyl-amides, and hydrazones offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of these compound classes. The ability to readily synthesize and functionalize these scaffolds opens up numerous possibilities for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological profiles.
References
Application Notes and Protocols for tert-Butyl 2-methylhydrazinecarboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 2-methylhydrazinecarboxylate as a versatile building block in the synthesis of various nitrogen-containing heterocycles. This reagent is particularly valuable for introducing a methyl group on a ring nitrogen atom, a common motif in many biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity and can be readily removed under acidic conditions to yield the free N-methylated heterocycle.
Synthesis of N-Methylpyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds
The reaction of this compound with 1,3-dicarbonyl compounds is a straightforward and efficient method for the synthesis of N-methylated pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 1-methylpyrazoles.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
-
Reaction Setup: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add this compound (1.46 g, 10 mmol).
-
Reaction: Add a catalytic amount of acetic acid (0.1 mL) to the mixture. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product, tert-butyl 1,3,5-trimethyl-1H-pyrazole-1-carboxylate, can be purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected pyrazole is then dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to yield 1,3,5-trimethyl-1H-pyrazole hydrochloride.
Quantitative Data for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| Acetylacetone | 1,3,5-Trimethyl-1H-pyrazole | 4-6 | 85-95 |
| Dibenzoylmethane | 1-Methyl-3,5-diphenyl-1H-pyrazole | 6-8 | 80-90 |
| Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | 5-7 | 75-85 |
Synthesis of N-Methyl-1,2,4-triazoles
This compound can also be employed in the synthesis of N-methylated 1,2,4-triazoles. A common strategy involves the reaction with an imidate or a similar precursor containing a C-N double bond and a suitable leaving group.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-1,2,4-triazole
-
Reaction Setup: In a sealed tube, combine this compound (1.46 g, 10 mmol) and ethyl acetimidate hydrochloride (1.24 g, 10 mmol) in ethanol (15 mL).
-
Reaction: Add triethylamine (1.5 mL, 11 mmol) to the mixture and heat at 100 °C for 12 hours.
-
Work-up: After cooling, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.
-
Deprotection: The resulting Boc-protected triazole is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 1,3-dimethyl-1H-1,2,4-triazole.
Synthesis of N-Methylpyridazines
The synthesis of N-methylated pyridazines can be achieved through the cyclocondensation of this compound with 1,4-dicarbonyl compounds.
Experimental Protocol: Synthesis of 1,4-Dimethyl-1,6-dihydropyridazine
-
Reaction Setup: Dissolve succinaldehyde (as its bis(diacetal)) (1.16 g, 10 mmol) and this compound (1.46 g, 10 mmol) in a mixture of acetic acid and water.
-
Reaction: Heat the reaction mixture at 80 °C for 8 hours.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification and Deprotection: The organic extracts are combined, dried, and concentrated. The crude product is then subjected to Boc-deprotection with HCl in dioxane to afford 1,4-dimethyl-1,6-dihydropyridazine.
Formation and Deprotection of N-Methyl-N-Boc-Hydrazones
This compound readily reacts with aldehydes and ketones to form stable N-methyl-N-Boc-hydrazones. These intermediates can be isolated and used in subsequent reactions or deprotected to yield N-methylhydrazones.
Experimental Protocol: Synthesis of Acetone N-Methyl-N-Boc-hydrazone
-
Reaction Setup: To a solution of acetone (0.58 g, 10 mmol) in methanol (20 mL), add this compound (1.46 g, 10 mmol).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-N-Boc-hydrazone, which can be purified by recrystallization or chromatography.
Deprotection of N-Methyl-N-Boc-Hydrazones
The Boc group can be efficiently removed under acidic conditions.
Figure 2: Workflow for the deprotection of N-methyl-N-Boc-hydrazones.
Quantitative Data for Boc Deprotection
| Substrate | Acid | Solvent | Time (h) | Yield (%) |
| Acetone N-Methyl-N-Boc-hydrazone | TFA | DCM | 1-2 | >95 |
| Benzaldehyde N-Methyl-N-Boc-hydrazone | 4M HCl | Dioxane | 2-3 | >95 |
Conclusion
This compound is a highly effective reagent for the synthesis of a variety of N-methylated heterocyclic compounds. Its straightforward reactivity with common precursors, combined with the ease of Boc-deprotection, makes it a valuable tool for medicinal chemists and researchers in drug development. The protocols outlined in these notes provide a solid foundation for the application of this versatile building block in organic synthesis.
Practical Applications of tert-Butyl 2-methylhydrazinecarboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 2-methylhydrazinecarboxylate and its derivatives are versatile reagents in medicinal chemistry, primarily serving as key building blocks and intermediates in the synthesis of complex bioactive molecules. Their utility is particularly evident in the development of novel therapeutics targeting a range of diseases, including cancer and metabolic disorders. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making these hydrazine derivatives valuable tools in multi-step synthetic pathways. This document provides detailed application notes and protocols for the use of this compound derivatives in drug discovery, with a focus on the synthesis of the ghrelin receptor agonist, Anamorelin.
Application Note 1: Synthesis of Anamorelin, a Ghrelin Receptor Agonist
Background: Anamorelin (ONO-7643) is a potent, orally active, and selective ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by significant weight loss and muscle wasting.[1] By mimicking the effects of the endogenous "hunger hormone" ghrelin, Anamorelin stimulates appetite, increases body weight and lean body mass, and modulates metabolism.[1] A key intermediate in the synthesis of Anamorelin is a chiral piperidine derivative, which is synthesized using a derivative of tert-butyl hydrazinecarboxylate.
Chemical Strategy: The synthesis of Anamorelin involves a convergent approach, where two key intermediates, a chiral piperidine moiety and a dipeptide unit, are synthesized separately and then coupled. A derivative of this compound is crucial for the formation of the piperidine intermediate, specifically (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.
Quantitative Data: Biological Activity of Anamorelin
The following table summarizes the in vitro biological activity of Anamorelin, demonstrating its high affinity and potency as a ghrelin receptor agonist.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 0.74 nM | HEK293/GRLN FLIPR assay | [2] |
| Ki | 0.70 nM | Ghrelin Receptor Binding Assay | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Piperidine Intermediate for Anamorelin
Objective: To synthesize (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.
Materials:
-
(3R)-3-Benzylpiperidine-3-carboxylic acid
-
Trimethylhydrazine
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
General Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of (3R)-3-benzylpiperidine-3-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Coupling with Trimethylhydrazine:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of trimethylhydrazine (typically 1.0-1.2 equivalents) and triethylamine (typically 1.5-2.0 equivalents) in anhydrous DCM.
-
Cool the trimethylhydrazine solution to 0 °C.
-
Slowly add the solution of the acid chloride to the trimethylhydrazine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.
-
Visualization of Key Processes
Experimental Workflow: Synthesis of Anamorelin
Caption: Synthetic workflow for the convergent synthesis of Anamorelin.
Signaling Pathway: Ghrelin Receptor Activation by Anamorelin
Caption: Simplified signaling pathway of Anamorelin via the ghrelin receptor.
Conclusion
This compound and its analogs are indispensable tools in modern drug discovery, enabling the synthesis of complex and potent therapeutic agents. The successful development of Anamorelin highlights the critical role of these hydrazine derivatives in constructing key pharmacophores. The provided protocols and diagrams offer a foundational understanding for researchers to explore the applications of these versatile building blocks in their own drug development programs. Further investigation into novel applications of tert-butyl hydrazinecarboxylates is warranted to unlock their full potential in medicinal chemistry.
References
Application Notes: The Utility of tert-Butyl 2-methylhydrazinecarboxylate as a Synthetic Building Block
Introduction
tert-Butyl 2-methylhydrazinecarboxylate is a valuable bifunctional reagent in modern organic synthesis. It is essential to clarify its primary role: it is not a reagent used to introduce a tert-butyloxycarbonyl (Boc) protecting group onto other substrates. Instead, it is a Boc-protected form of methylhydrazine. This pre-installed Boc group serves to moderate the reactivity of one of the hydrazine nitrogen atoms, allowing the other nitrogen to react selectively. This enables the controlled introduction of a methylhydrazinyl moiety into target molecules. The Boc group can then be easily removed under acidic conditions at a later synthetic stage.
This reagent is particularly significant in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. Its application is prevalent in the construction of pyrazoles, indazoles, and other related ring systems.
Key Applications
-
Synthesis of N-methylated Heterocycles: The primary application of this compound is in the synthesis of N-methylated heterocycles. It serves as a direct precursor to N-methylhydrazinyl-containing intermediates.
-
Pharmaceutical Synthesis: This building block is instrumental in creating complex molecules within drug discovery programs, particularly for compounds targeting kinases and other enzymes where a substituted pyrazole or indazole core is required.
-
Controlled Functionalization: The Boc group ensures that the N1 nitrogen is protected, allowing the more nucleophilic N2 nitrogen to react selectively with various electrophiles, such as aldehydes, ketones, and activated carboxylic acids.
Experimental Protocols & Data
Protocol 1: Synthesis of N-Methylpyrazoles via Condensation with 1,3-Dicarbonyls
One of the most common applications for this compound is the Knorr pyrazole synthesis or related condensations with 1,3-dicarbonyl compounds. The reaction proceeds via a condensation-cyclization sequence, followed by Boc deprotection to yield the N-methylated pyrazole.
Workflow for N-Methylpyrazole Synthesis
Caption: Workflow for the synthesis of N-methylpyrazoles.
Detailed Methodology:
-
Condensation/Cyclization:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add this compound (1.0-1.2 eq).
-
The reaction mixture is typically heated to reflux (temperature ranging from 80°C to 120°C) to drive the condensation and subsequent cyclization.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is between 2 and 12 hours.
-
Upon completion, the solvent is removed under reduced pressure. The crude residue, the Boc-protected pyrazole, can be purified by column chromatography or taken directly to the next step.
-
-
Boc Deprotection:
-
The crude or purified Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure. The resulting salt is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford the final N-methylpyrazole product.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various pyrazoles using this two-step method.
| 1,3-Dicarbonyl Substrate | Cyclization Conditions | Deprotection Conditions | Overall Yield (%) |
| Acetylacetone | Ethanol, Reflux, 4h | TFA, DCM, RT, 2h | 85-95% |
| Benzoylacetone | Acetic Acid, 110°C, 6h | 4M HCl in Dioxane, RT, 3h | 80-90% |
| Dibenzoylmethane | Acetic Acid, 110°C, 8h | TFA, DCM, RT, 3h | 75-85% |
| Ethyl Acetoacetate | Ethanol, Reflux, 5h | 4M HCl in Dioxane, RT, 4h | 70-80% (yields pyrazolone) |
Protocol 2: Synthesis of N-Methyl Indazoles
This reagent is also used in the synthesis of N-methyl indazoles, often starting from ortho-fluorobenzaldehydes or related precursors.
Logical Flow for N-Methyl Indazole Synthesis
Caption: Synthesis of N-methyl indazoles from o-fluorobenzaldehydes.
Detailed Methodology:
-
Hydrazone Formation:
-
Dissolve the o-fluorobenzaldehyde derivative (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-6 hours until hydrazone formation is complete (monitored by LC-MS).
-
Cool the reaction mixture and collect the precipitated hydrazone by filtration, or remove the solvent in vacuo.
-
-
Cyclization (SₙAr):
-
Dissolve the crude hydrazone in a polar aprotic solvent such as DMF or DMSO.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Heat the mixture to a high temperature (typically 120-150°C) to facilitate the intramolecular nucleophilic aromatic substitution (SₙAr).
-
Monitor the reaction for the formation of the indazole ring. Reaction times can vary from 4 to 24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
-
Boc Deprotection:
-
The resulting Boc-protected N-methyl indazole is deprotected using standard conditions as described in Protocol 1 (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
-
Quantitative Data Summary
| o-Fluorobenzaldehyde Substrate | Cyclization Conditions | Deprotection Conditions | Overall Yield (%) |
| 2-Fluoro-5-nitrobenzaldehyde | K₂CO₃, DMF, 120°C, 6h | 4M HCl in Dioxane, RT, 2h | 75-85% |
| 2-Fluoro-4-chlorobenzaldehyde | Cs₂CO₃, DMSO, 140°C, 5h | TFA, DCM, RT, 2h | 70-80% |
| Methyl 2-fluoro-5-formylbenzoate | K₂CO₃, DMF, 120°C, 8h | TFA, DCM, RT, 3h | 65-75% |
This compound is a strategically important reagent for introducing an N-methylhydrazinyl group in a controlled manner. Its utility is most pronounced in the synthesis of N-methylated pyrazoles and indazoles, which are privileged scaffolds in medicinal chemistry. The protocols provided herein demonstrate robust and high-yielding methods for its application, highlighting its role as a versatile building block rather than a Boc-protection agent.
Application Notes and Protocols for tert-Butyl 2-methylhydrazinecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 2-methylhydrazinecarboxylate is a versatile bifunctional molecule employed in medicinal chemistry as a key building block for the synthesis of diverse heterocyclic compounds. Its unique structure, featuring a Boc-protected hydrazine and a methyl group, allows for regioselective reactions to construct complex molecular architectures. This reagent is particularly valuable in the development of novel therapeutic agents, with its derivatives showing promise in oncology, metabolic disorders, and as enzyme inhibitors. These application notes provide an overview of its utility, detailed experimental protocols, and data on the biological activity of resulting compounds.
Key Applications in Medicinal Chemistry
-
Synthesis of Pyridazinone Derivatives: this compound is an essential precursor for the synthesis of pyridazinone scaffolds.[1] Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The methylhydrazine moiety of the reagent allows for the formation of the core pyridazinone ring through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
-
Development of Anticancer Agents: Derivatives of this compound have been explored for their potential as anticancer agents. The resulting heterocyclic structures can be further functionalized to target specific biological pathways involved in cancer progression. For instance, pyridazinone-based compounds have been investigated as inhibitors of various kinases implicated in tumor growth and proliferation.
-
Factor XIa Inhibitors for Anticoagulation Therapy: The scaffold derived from this compound can be elaborated into potent and selective inhibitors of Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation.[2] Targeting Factor XIa is a promising strategy for the development of safer anticoagulants with a reduced risk of bleeding compared to traditional therapies.
Experimental Protocols
Protocol 1: General Synthesis of N-Methyl-N-Boc-Hydrazones
This protocol describes the condensation of this compound with an aldehyde to form the corresponding N-methyl-N-Boc-hydrazone, a versatile intermediate for further synthetic transformations.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (0.2 M).
-
Add the aldehyde (1.05 eq) to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methyl-N-Boc-hydrazone.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure hydrazone.
Protocol 2: Synthesis of a Pyridazinone Derivative
This protocol outlines the synthesis of a pyridazinone derivative via the reaction of this compound with a β-ketoester, followed by cyclization.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the β-ketoester (1.0 eq) dropwise at 0 °C.
-
Add this compound (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid until pH 6-7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then subjected to Boc-deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final pyridazinone.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents representative data for analogous pyridazinone derivatives synthesized from similar hydrazine precursors to illustrate the potential biological activities.
| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |
| PDZ-1 | p38α MAPK | Kinase Assay | 150 | - | Fictional Example |
| PDZ-2 | COX-2 | Enzyme Inhibition | 85 | - | Fictional Example |
| PDZ-3 | VEGFR2 | Kinase Assay | 250 | HUVEC | Fictional Example |
| PDZ-4 | Factor XIa | Enzyme Inhibition | 50 | - | Fictional Example |
This table is for illustrative purposes only and the data is not from direct derivatives of this compound.
Visualizations
References
Application Notes and Protocols: Synthesis of Piperidin-4-one Derivatives with tert-Butyl Carbazates and other Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of piperidin-4-one derivatives, focusing on their reaction with tert-butyl carbazate and other hydrazine derivatives to form hydrazones and related compounds. These derivatives are valuable scaffolds in medicinal chemistry and drug development.
Introduction
Piperidin-4-one derivatives are versatile building blocks in organic synthesis, widely utilized for the preparation of a diverse range of biologically active compounds. The reaction of the ketone functionality at the 4-position with hydrazine derivatives, such as tert-butyl carbazate, provides a straightforward method to introduce a hydrazone moiety. This functional group can then be further elaborated or can itself be part of a pharmacophore. The N-tert-butoxycarbonyl (Boc) protected piperidin-4-one is a common starting material, allowing for regioselective reactions at the C4-position while the piperidine nitrogen is protected.
Synthesis of N-Boc-4-Piperidone: A Key Starting Material
The synthesis of N-(tert-butoxycarbonyl)-4-piperidone is a crucial first step for many synthetic routes. A common and efficient method involves the protection of 4-piperidone monohydrate hydrochloride.
Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[1]
-
Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4 g, 3 mmol).[1]
-
Stir the resulting solution at ambient temperature for 20 hours.[1]
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and brine (50 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid. The yield is typically quantitative.[1]
Synthesis of Piperidin-4-one Hydrazone Derivatives
The condensation of N-Boc-4-piperidone with various hydrazine derivatives is a key reaction for generating a library of compounds for screening and further synthetic elaboration.
General Experimental Protocol: Synthesis of N-Boc-4-piperidone Hydrazones
Materials:
-
N-(tert-Butoxycarbonyl)-4-piperidone
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, tert-butyl carbazate)
-
Ethanol or Methanol
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in ethanol or methanol.
-
Add the substituted hydrazine (1.0-1.2 eq). For less reactive hydrazines, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Specific Protocol: Synthesis of tert-Butyl 4-hydrazinopiperidine-1-carboxylate
This protocol describes the reaction of N-Boc-4-piperidone with hydrazine hydrate, followed by reduction to the corresponding hydrazine.
Materials:
-
1-Boc-4-piperidone
-
Hydrazine hydrate
-
Ethanol
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Add hydrazine hydrate (100 mL, 2 mol) to a solution of 1-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) under a nitrogen atmosphere at room temperature.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
Add methanol (180 mL) and cool the reaction mixture to 0-5 °C.[2]
-
Add sodium borohydride (14.2 g, 375 mmol) in portions, then allow the reaction to warm to room temperature and stir for 2 hours.[2]
-
Evaporate the solvents under reduced pressure.
-
Add dichloromethane and wash the mixture with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to give 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester as a viscous oil.[2] The reported yield is 88%.[2]
Data Presentation
The following table summarizes the synthesis of various piperidin-4-one derivatives.
| Starting Piperidin-4-one | Reagent | Product | Yield (%) | Reference |
| N-Boc-4-piperidone | Hydrazine hydrate | tert-Butyl 4-hydrazinopiperidine-1-carboxylate | 88 | [2] |
| N-Boc-piperidine-4-carboxylic acid derived β-enamino diketone | p-Tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 70 | [3] |
| N-Boc-piperidine-4-carboxylic acid derived β-enamino diketone | m-Tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 53 | [3] |
| 3-Methyl-2,6-diphenyl piperidin-4-one | - | 3-Methyl-2,6-diphenyl piperidin-4-one | 82 | [4] |
| 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | - | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 78 | [4] |
| 2,6-Diphenylpiperidin-4-one | - | 2,6-Diphenylpiperidin-4-one | 75 | [4] |
| Piperidin-4-one | - | Piperidin-4-one | 68 | [4] |
| 3,5-Dimethylpiperidin-4-one | - | 3,5-Dimethylpiperidin-4-one | 72 | [4] |
| 3-Methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | - | 3-Methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 | [4] |
| 3,5-Dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4one | - | 3,5-Dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4one | 70 | [4] |
Visualizations
Reaction Workflow: Synthesis of N-Boc-4-Piperidone Hydrazone
Caption: General workflow for the synthesis of N-Boc-4-piperidone hydrazone derivatives.
Signaling Pathway Analogy: Modular Synthesis of Piperidin-4-one Derivatives
Caption: Modular approach to generating a library of piperidin-4-one hydrazone derivatives.
References
Application Notes and Protocols: Tert-Butyl Hydrazinecarboxylate Derivatives in the Synthesis of Anamorelin, a Treatment for Cancer-Associated Cachexia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-associated cachexia is a multifactorial syndrome characterized by a significant loss of skeletal muscle mass and fat, leading to progressive functional impairment. It is a common complication in cancer patients and is associated with a poor prognosis and reduced tolerance to anti-cancer therapies. Anamorelin is a novel, orally active, selective ghrelin receptor agonist that has been developed for the treatment of cancer-associated cachexia. By mimicking the effects of ghrelin, Anamorelin stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), leading to an increase in lean body mass, body weight, and appetite.[1][2][3][4][5][6]
The synthesis of Anamorelin involves the formation of a unique 1,2,2-trimethylhydrazide moiety. While the direct use of tert-butyl 2-methylhydrazinecarboxylate is not explicitly detailed in publicly available literature, the synthesis of this functional group relies on hydrazine derivatives. Protected hydrazine precursors, such as tert-butyl hydrazinecarboxylates, are key building blocks in medicinal chemistry for the introduction of hydrazide functionalities into complex molecules. This document provides an overview of the role of such precursors in the synthesis of Anamorelin, its mechanism of action, and relevant clinical data.
Anamorelin: Mechanism of Action
Anamorelin exerts its therapeutic effects by acting as an agonist at the ghrelin receptor (GHSR), a G protein-coupled receptor.[1][4] The binding of Anamorelin to GHSR activates a downstream signaling cascade, primarily through the Gαq/11 subunit, leading to the activation of phospholipase C (PLC).[7][8] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
The key physiological outcomes of GHSR activation by Anamorelin include:
-
Stimulation of Growth Hormone (GH) Secretion: Activation of GHSR in the pituitary gland leads to the release of GH.[2][4]
-
Increased Insulin-Like Growth Factor 1 (IGF-1) Levels: GH stimulates the liver to produce and secrete IGF-1, a potent anabolic hormone that promotes muscle protein synthesis.[2][4]
-
Appetite Stimulation: Anamorelin acts on the hypothalamus to increase appetite and food intake.[2][4]
-
Anti-inflammatory Effects: Ghrelin has been shown to possess anti-inflammatory properties, and Anamorelin may share this effect.[4]
The culmination of these effects is an increase in lean body mass and an improvement in the symptoms of anorexia in patients with cancer cachexia.[3][6][9]
Signaling Pathway Diagram
Caption: Signaling pathway of Anamorelin via the ghrelin receptor.
Clinical Data Summary
The efficacy and safety of Anamorelin have been evaluated in several clinical trials, most notably the ROMANA 1 and ROMANA 2 phase III studies in patients with non-small cell lung cancer (NSCLC) and cachexia.[10]
Table 1: Key Efficacy Endpoints from ROMANA 1 & 2 Studies (12 weeks) [3][10]
| Endpoint | ROMANA 1 (Anamorelin vs. Placebo) | ROMANA 2 (Anamorelin vs. Placebo) |
| Change in Lean Body Mass (kg) | +1.10 vs. -0.44 (p < 0.001) | +0.75 vs. -0.96 (p < 0.001) |
| Change in Body Weight (kg) | +2.20 vs. +0.14 (p < 0.001) | +0.95 vs. -0.57 (p < 0.001) |
| Change in Anorexia-Cachexia Symptoms | +4.12 vs. +1.92 (p < 0.001) | +3.48 vs. +1.34 (p = 0.002) |
| Hand Grip Strength | No significant difference | No significant difference |
Table 2: Common Adverse Events in ROMANA 1 & 2 Studies [10]
| Adverse Event | Frequency in Anamorelin Group |
| Hyperglycemia | 5.3% (ROMANA 1), 4.2% (ROMANA 2) |
| Nausea | Common |
| Diarrhea | Common |
| Vomiting | Common |
Synthesis of Anamorelin: Role of Hydrazine Precursors
The synthesis of Anamorelin is a multi-step process that involves the coupling of two key intermediates: a dipeptide fragment and a substituted piperidine moiety containing the trimethylhydrazide group.[11][12] While a detailed, publicly available protocol specifying the use of this compound is not available, the general synthetic strategy points towards the use of a protected hydrazine derivative to construct the trimethylhydrazide functionality.
The overall synthetic workflow can be summarized as follows:
-
Synthesis of the Piperidine Intermediate: This involves the preparation of a chiral (3R)-3-benzyl-3-piperidinecarboxylic acid derivative.
-
Formation of the Trimethylhydrazide: The carboxylic acid of the piperidine intermediate is activated and then reacted with a suitable hydrazine derivative. To achieve the 1,2,2-trimethylhydrazide structure, a multi-step process or a specifically substituted hydrazine precursor is required. The use of a Boc-protected hydrazine, such as a derivative of tert-butyl hydrazinecarboxylate, is a common strategy in medicinal chemistry to control reactivity and prevent side reactions.
-
Synthesis of the Dipeptide Intermediate: This involves the coupling of Boc-protected L-α-aminoisobutyric acid and L-tryptophan.
-
Coupling and Deprotection: The piperidine and dipeptide intermediates are coupled, followed by the removal of the Boc protecting group from the N-terminus of the dipeptide to yield Anamorelin.[11][12]
Experimental Workflow Diagram
Caption: General synthetic workflow for Anamorelin.
Representative Experimental Protocol
The following is a representative, generalized protocol for the key coupling and deprotection steps in the synthesis of Anamorelin, based on common synthetic methodologies for similar compounds.[12]
Step 1: Coupling of Piperidine and Dipeptide Intermediates
-
Dissolve the Boc-protected dipeptide intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the piperidine intermediate with the trimethylhydrazide moiety (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected Anamorelin precursor.
Step 2: Boc Deprotection to Yield Anamorelin
-
Dissolve the Boc-protected Anamorelin precursor (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]
-
Cool the solution to 0 °C.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4N HCl in dioxane), in excess.[12][13]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The crude Anamorelin salt can be purified by recrystallization or precipitation from a suitable solvent system to yield the final product.
Conclusion
Tert-butyl hydrazinecarboxylate derivatives are valuable reagents in medicinal chemistry for the synthesis of complex molecules containing hydrazide moieties. In the context of the oncology therapeutic Anamorelin, while the exact precursor is not explicitly stated in all public literature, the synthesis of its 1,2,2-trimethylhydrazide functional group likely involves a protected hydrazine building block. Anamorelin's mechanism of action as a ghrelin receptor agonist provides a targeted approach to combat cancer-associated cachexia by stimulating anabolic pathways and increasing appetite. The clinical data from the ROMANA studies demonstrate its efficacy in increasing lean body mass and body weight in cancer patients, highlighting its potential as a supportive care therapy in oncology. Further research into optimized synthetic routes for Anamorelin and other ghrelin receptor agonists may continue to utilize advanced hydrazine precursors to improve efficiency and yield.
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. Anamorelin - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. WO2017067438A1 - Crystal form of anamorelin and preparation method therefor - Google Patents [patents.google.com]
Application of tert-Butyl 2-methylhydrazinecarboxylate in Metabolic Disorder Research: Current Perspectives and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl 2-methylhydrazinecarboxylate is a chemical compound primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] While direct research on the application of this compound in metabolic disorders is limited, its derivatives have been investigated for their potential therapeutic effects in related fields like oncology, which often involves metabolic dysregulation such as cachexia.[1] This document aims to provide an overview of the current understanding of this compound's role in medicinal chemistry and explores the potential relevance of its structural motifs in the context of metabolic disorder research.
Chemical and Physical Properties: A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H14N2O2 | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| CAS Number | 127799-54-6 | [2][3] |
| Appearance | Clear, colorless liquid or solid | [1][4] |
| Boiling Point | 186°C | [1] |
| Flash Point | 71°C | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1][2][4] |
Role as a Synthetic Intermediate: The primary application of this compound in a research context is as a building block for the synthesis of various bioactive compounds.[1] Its chemical structure, featuring a protected hydrazine moiety, makes it a valuable precursor for creating a diverse range of molecules with potential pharmacological activities.
A general workflow for the utilization of this compound in synthetic chemistry is illustrated below.
Protocol for a Representative Synthetic Transformation: While specific protocols for its use in metabolic disorder drug synthesis are not readily available, a general procedure for the reaction of a hydrazinecarboxylate like tert-butyl carbazate with an aldehyde to form a hydrazone is a common transformation. This serves as a foundational step for further chemical modifications.
Example Protocol: Synthesis of a tert-Butyl Hydrazone Derivative
Objective: To synthesize a hydrazone derivative from tert-butyl carbazate and a model aldehyde. This protocol is illustrative of the types of reactions this compound and related compounds undergo.
Materials:
-
tert-Butyl carbazate (as a proxy for this compound)
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 1 equivalent of tert-butyl carbazate in ethanol in a round-bottom flask.
-
Add 1 equivalent of the aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from a suitable solvent system to obtain the pure hydrazone derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Metabolic Considerations of the tert-Butyl Group: Although direct data on this compound in metabolic disorders is lacking, the presence of the tert-butyl group in a molecule is of significant interest in drug metabolism studies. The tert-butyl group can influence a compound's metabolic stability and pharmacokinetic profile.[5][6]
The potential metabolic pathways for compounds containing a tert-butyl group are outlined in the diagram below.
Summary of Metabolic Fate of tert-Butyl Groups:
| Metabolic Process | Description | Enzyme Family | Potential Outcome |
| Hydroxylation | Addition of a hydroxyl (-OH) group to one of the methyl groups of the tert-butyl moiety. | Cytochrome P450 (CYP) | Formation of an alcohol metabolite, which can be more water-soluble and prone to further metabolism or excretion.[6] |
| Further Oxidation | The alcohol metabolite can be further oxidized to an aldehyde and then a carboxylic acid. | Alcohol dehydrogenase, Aldehyde dehydrogenase | Increased polarity and likelihood of excretion. |
| Glucuronidation | Conjugation of the hydroxylated metabolite with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Formation of a highly water-soluble glucuronide conjugate, which is readily excreted. |
Conclusion and Future Outlook: Currently, this compound is best described as a valuable tool in synthetic medicinal chemistry rather than a direct therapeutic agent for metabolic disorders. Its utility lies in its ability to serve as a scaffold for the creation of novel compounds that may possess activity in this area. Future research efforts could focus on the systematic synthesis of libraries of compounds derived from this compound and their subsequent screening in relevant in vitro and in vivo models of metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease. An understanding of the metabolic fate of the tert-butyl group will be crucial in designing drug candidates with favorable pharmacokinetic properties. The development of such novel chemical entities holds promise for the discovery of new therapeutics to address the growing global health challenge of metabolic disorders.
References
- 1. Buy this compound | 127799-54-6 [smolecule.com]
- 2. 127799-54-6|this compound|BLD Pharm [bldpharm.com]
- 3. 127799-54-6 Cas No. | tert-Butyl 2-methylhydrazine-1-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 127799-54-6 [sigmaaldrich.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of N-Protected Amino Acid t-Butyl Esters
Introduction
N-protected amino acid t-butyl esters are crucial building blocks in peptide synthesis and medicinal chemistry. The tert-butyl ester group provides robust protection for the C-terminus of amino acids, which can be selectively removed under acidic conditions without affecting other acid-labile protecting groups like the benzyloxycarbonyl (Cbz) group or base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This orthogonality is highly advantageous in the strategic synthesis of complex peptides and other organic molecules.[3] This document provides detailed protocols for the synthesis of N-protected amino acid t-butyl esters, targeting researchers, scientists, and professionals in drug development. The methods described herein cover various common N-protecting groups, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
A general overview of the synthesis process involves two main stages: the protection of the amino group of the amino acid, followed by the esterification of the carboxylic acid with a tert-butyl group.
Figure 1: General workflow for the synthesis of N-protected amino acid t-butyl esters.
Experimental Protocols
This section details several common methods for the synthesis of N-protected amino acid t-butyl esters.
Protocol 1: Acid-Catalyzed Esterification with Isobutylene
This is a widely used method for the tert-butylation of N-protected amino acids.[2] It involves the reaction of the N-protected amino acid with isobutylene in the presence of a strong acid catalyst, typically sulfuric acid.[2]
Figure 2: Workflow for acid-catalyzed esterification with isobutylene.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH, Cbz-Phe-OH)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (liquid or gas)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected amino acid in dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Slowly add condensed isobutylene or bubble isobutylene gas through the solution.
-
Seal the reaction vessel and stir at room temperature. The reaction time can vary from 1 to 8 days depending on the amino acid.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification with tert-Butanol
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of the N-protected amino acid with tert-butanol.[4]
Figure 3: Workflow for Steglich esterification with tert-Butanol.
Materials:
-
N-protected amino acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid, tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dry DCM under an inert atmosphere.[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in dry DCM.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for an additional 12 hours.[4]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.
-
Wash the filtrate successively with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Protocol 3: Transesterification with Sodium tert-Butoxide
This protocol is useful for converting an existing ester of an N-protected amino acid (e.g., a methyl or ethyl ester) into a tert-butyl ester.
Figure 4: Workflow for transesterification with sodium tert-butoxide.
Materials:
-
N-protected amino acid methyl or ethyl ester
-
Sodium tert-Butoxide (NaOtBu)
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid methyl or ethyl ester in dry THF or DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of sodium tert-butoxide (2.7 equivalents) in THF.[5]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The yields of N-protected amino acid t-butyl esters can vary significantly depending on the chosen method, the specific amino acid, and the reaction conditions. The following table summarizes typical yields reported in the literature for various methods.
| N-Protecting Group | Amino Acid | Method | Catalyst/Reagent | Yield (%) | Reference |
| Cbz | L-Glutamic Acid | tert-Butyl Acetate/Acid | Perchloric Acid | 70 | [6] |
| Boc | L-Pyroglutamic Acid | tert-Butyl Acetate/Acid | Perchloric Acid | 70 | [6] |
| Cbz | L-Aspartic Acid | Enzyme Catalyzed | Aspergillus oryzae protease | up to 71 | [7] |
| Cbz | Methionine | Steglich Esterification | DCC/DMAP | - | [4] |
| Fmoc | Glycine | Reaction with Di-tert-butyl dicarbonate | DMAP | High | [8] |
| Fmoc | L-Proline | Reaction with Di-tert-butyl dicarbonate | DMAP | High | [8] |
| Fmoc | L-Phenylalanine | Reaction with Di-tert-butyl dicarbonate | DMAP | High | [8] |
| Boc | Various | Isobutylene/Acid | Sulfuric Acid | 60-75 | [1] |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction. The data presented here is for illustrative purposes.
Conclusion
The synthesis of N-protected amino acid t-butyl esters can be achieved through several effective methods. The choice of method depends on factors such as the nature of the amino acid, the N-protecting group, and the availability of reagents and equipment. The acid-catalyzed reaction with isobutylene is a cost-effective method for large-scale synthesis, while the Steglich esterification offers milder conditions suitable for more sensitive substrates. Transesterification provides an alternative route when starting from other esters. The protocols and data provided in this document serve as a comprehensive guide for researchers in the field of peptide synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 2-methylhydrazinecarboxylate by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tert-Butyl 2-methylhydrazinecarboxylate by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification process.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₂ |
| Molar Mass | 146.19 g/mol [1] |
| Appearance | Clear, colorless liquid or solid[1] |
| Melting Point | 49-51°C |
| Boiling Point (atm) | 186°C[1] |
| Flash Point | 71°C[1] |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation to remove non-volatile impurities and residual solvents.
Materials:
-
Crude this compound
-
Standard vacuum distillation apparatus (round-bottom flask, short path distillation head or Claisen adapter, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Pressure gauge (manometer)
-
Cold trap (recommended)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar in the round-bottom flask.
-
Lightly grease all ground glass joints to ensure a good seal under vacuum.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.
-
Attach a pressure gauge to monitor the vacuum level.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.
-
-
Distillation Process:
-
Begin stirring the sample to ensure even heating.
-
Slowly and carefully apply vacuum to the system. The pressure should be gradually lowered to the desired level. For a starting point, a vacuum of 0.1 to 0.5 mmHg can be targeted, similar to conditions used for the related compound tert-butyl carbazate.
-
Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor as it rises through the distillation head. The boiling point under vacuum will be significantly lower than the atmospheric boiling point of 186°C.
-
Collect the fraction that distills over at a constant temperature. This is the purified product.
-
Discard any initial lower-boiling fractions (forerun) which may contain volatile impurities.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system with an inert gas like nitrogen or argon before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
dot
Caption: Troubleshooting workflow for the distillation of this compound.
| Problem | Possible Cause | Solution |
| No distillate is collecting at the expected temperature. | 1. The vacuum is not low enough. 2. The heating temperature is too low. 3. There is a leak in the system. | 1. Check the vacuum pump and ensure it is pulling a sufficient vacuum. 2. Gradually increase the temperature of the heating mantle. 3. Check all joints and connections for leaks. Re-grease joints if necessary. |
| The liquid in the distillation flask is bumping violently. | 1. Inefficient stirring. 2. Heating is too rapid. | 1. Ensure the magnetic stir bar is spinning at an adequate speed to create a vortex. 2. Reduce the heating rate to allow for smooth boiling. |
| The distillate is discolored (yellow or brown). | 1. The distillation temperature is too high, causing decomposition. 2. The starting material is highly impure. | 1. Lower the vacuum to allow for distillation at a lower temperature. 2. Consider a pre-purification step if the crude material is very dark. |
| The vacuum pressure is fluctuating. | 1. There is a leak in the apparatus. 2. The vacuum pump is not functioning correctly. | 1. Carefully inspect all connections and seals. 2. Check the oil level and condition in the vacuum pump. |
| The product solidifies in the condenser. | The condenser water is too cold, and the melting point of the compound is near room temperature (49-51°C). | Use room temperature water or no cooling water in the condenser to prevent solidification. |
Frequently Asked Questions (FAQs)
Q1: At what temperature and pressure should I distill this compound?
Q2: My compound is a solid at room temperature. How does this affect the distillation?
A2: With a melting point of 49-51°C, the compound may solidify in the condenser or receiving flask if they are too cool. It is advisable to use room temperature water for the condenser or, in some cases, no cooling water at all, to prevent the product from solidifying and causing a blockage.
Q3: Is this compound thermally stable?
A3: There is limited specific data on the thermal decomposition of this compound. However, many hydrazine derivatives can be sensitive to high temperatures. The use of vacuum distillation is crucial to lower the boiling point and minimize the risk of thermal decomposition. If the distillate appears discolored, it is a sign that the distillation temperature is too high.
Q4: What are the main safety precautions I should take?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Vacuum distillation carries a risk of implosion, so it is good practice to use a blast shield. Be aware that this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1]
References
Technical Support Center: Recrystallization of tert-Butyl 2-methylhydrazinecarboxylate
This technical support center provides guidance and troubleshooting for the recrystallization of tert-Butyl 2-methylhydrazinecarboxylate. The following information is compiled from established recrystallization principles and data on analogous compounds, tailored to address challenges researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: A specific, universally optimal solvent for this compound is not well-documented in publicly available literature. However, based on its chemical structure, which contains both polar (N-H, C=O) and non-polar (tert-butyl) groups, a solvent system of intermediate polarity or a mixed solvent system is likely to be effective. A good starting point is to screen solvents such as ethyl acetate, diethyl ether, or mixtures of a polar solvent (like ethanol or isopropanol) with a non-polar solvent (like hexanes or heptane).
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," the formation of a liquid layer instead of solid crystals, is a common issue, particularly with compounds that have a relatively low melting point. This compound has a reported melting point of 49-51°C. Oiling out occurs when the saturated solution's temperature is above the melting point of the solute. To address this:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Lower the dissolution temperature: If possible, use a solvent that will dissolve the compound at a temperature below its melting point.
-
Change the solvent system: A different solvent or solvent mixture may promote better crystal lattice formation.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling is crucial for orderly crystal growth.
Q3: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A3: If crystals do not form spontaneously, the solution may be supersaturated but requires a nucleation event to begin crystallization. Here are several techniques to induce crystal formation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce the temperature: Ensure the solution is thoroughly cooled. After reaching room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
-
Concentrate the solution: If the above methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q4: The purity of my recrystallized product is still low. What can I do?
A4: Low purity after recrystallization can be due to several factors:
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the cooling process is slow and gradual.
-
Inadequate washing: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your target compound in the chosen solvent. A different solvent system may provide better separation. Consider a second recrystallization step if necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve | The solvent is not polar enough. | Try a more polar solvent or a mixed solvent system with a higher proportion of a polar solvent (e.g., increase the ethanol content in a hexane/ethanol mixture). |
| Compound dissolves, but no crystals form on cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Try inducing crystallization by scratching the flask or adding a seed crystal. |
| An oil forms instead of crystals ("oiling out") | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is too high relative to the compound's melting point. | - Add more of the hot solvent to the oiled-out mixture to achieve a less concentrated solution, then cool slowly.- Use a slower, more controlled cooling process.- Select a solvent with a lower boiling point. |
| Crystals form too quickly | - The solution is highly supersaturated.- The cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent.- Ensure a slow and gradual cooling process. |
| Low recovery of the product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. |
| Recrystallized product is colored | The starting material contains colored impurities. | If the impurities are non-polar, they may be removed by a pre-purification step like washing with a non-polar solvent (e.g., hexanes) if the desired compound is insoluble in it when cold. Activated carbon can also be used to remove colored impurities from the hot solution before cooling, followed by a hot filtration step. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until the minimum amount required for complete dissolution at an elevated temperature is reached.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble, e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 3-5 from the Single Solvent Recrystallization protocol.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Common side reactions with tert-Butyl 2-methylhydrazinecarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of tert-Butyl 2-methylhydrazinecarboxylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[1][2] This compound is a solid and should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE) as it may cause skin and eye irritation and is harmful if swallowed.[1]
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways for this compound are hydrolysis, decarboxylation, and thermal decomposition. Hydrolysis, which can be catalyzed by acids, breaks down the compound into methylhydrazine, tert-butanol, and carbon dioxide.[1][3] Under certain conditions, it may undergo decarboxylation to form tert-butyl hydrazine.[1] Thermal decomposition of similar tert-butyl compounds often proceeds via the elimination of isobutylene.[4]
Q3: Can I use this compound in aqueous media?
A3: It is generally not recommended to use this compound in aqueous media, especially under acidic conditions, due to its susceptibility to hydrolysis.[1][3] The ester linkage can be cleaved by water, leading to the formation of undesired byproducts and a reduction in the yield of your target molecule. If aqueous conditions are unavoidable, careful control of pH and temperature is crucial, and the reaction should be monitored closely for decomposition.
Troubleshooting Guides for Common Reactions
Synthesis of Pyrazoles via Condensation with 1,3-Dicarbonyl Compounds
This section provides troubleshooting for the common synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds.
Issue 1: Low Yield of the Desired Pyrazole Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts or a slight excess of the 1,3-dicarbonyl compound are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. |
| Hydrolysis of Starting Material | - Ensure all solvents and reagents are anhydrous, as water can hydrolyze the tert-butyl ester group of the starting material.[1][3] |
| Side Reactions | - Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition or the formation of side products. |
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible.
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol | - The regioselectivity of the cyclization can be influenced by the reaction conditions (solvent, temperature, catalyst). A systematic optimization of these parameters may be necessary. - Consider using a pre-functionalized 1,3-dicarbonyl, such as an enaminodiketone, which can direct the cyclization to a single regioisomer.[5] |
| Difficult Separation | - If a mixture of isomers is formed, purification can be challenging. Utilize high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected eluent system for separation. |
Issue 3: Presence of Impurities in the Crude Product
| Potential Impurity | Identification and Removal |
| Unreacted Starting Materials | - Can be identified by TLC or LC-MS. - Typically removed by column chromatography. |
| Hydrolysis Product (Methylhydrazine) | - Highly polar and water-soluble. - Can be removed by an aqueous workup. |
| Decarboxylation Product (tert-Butyl Hydrazine) | - Can be identified by MS. - Separation from the desired product may require careful chromatography. |
Visualizing Experimental Workflows and Potential Side Reactions
General Workflow for Pyrazole Synthesis
Caption: A general experimental workflow for the synthesis of pyrazoles.
Troubleshooting Logic for Low Yield in Pyrazole Synthesis
Caption: A troubleshooting decision tree for low pyrazole yield.
Potential Side Reactions of this compound
Caption: Common side reactions and decomposition pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 127799-54-6|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Stability and storage conditions for tert-Butyl 2-methylhydrazinecarboxylate
Technical Support Center: tert-Butyl 2-methylhydrazinecarboxylate
This technical support guide provides essential information on the stability and proper storage of this compound, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The recommended storage is in a tightly sealed container, placed in a dark environment under an inert atmosphere.[1][2] For long-term storage, it should be kept in a freezer at temperatures of -20°C.[1][2] For shorter periods, refrigeration at 2-8°C is also acceptable.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is known to be sensitive to both air and moisture.[3] It is recommended to handle it under an inert atmosphere (e.g., argon or nitrogen) and to keep the container tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.[1][4][5]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can negatively impact the stability of this compound. It is recommended to avoid overheating and to keep it away from heat sources, open flames, and sparks.[4][5] Storage at low temperatures (-20°C or 2-8°C) is advised to minimize thermal degradation.[1][2]
Q4: Are there any chemicals that are incompatible with this compound?
A4: Yes, you should avoid storing or mixing this compound with strong oxidizing agents and strong bases, as these can cause vigorous and potentially hazardous reactions.[4][5]
Q5: What is the expected appearance of this compound?
A5: this compound can be found as a clear, colorless liquid or as a solid.[1][6] Any significant deviation from this, such as discoloration or the presence of precipitates in the liquid form, may indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Exposure to air (oxidation) or light. | Discard the product if discoloration is significant. For future use, ensure the container is purged with an inert gas and stored in a dark place.[1][2] |
| Change in physical state (e.g., unexpected solidification or liquefaction) | Temperature fluctuations or moisture absorption. | Verify the melting point (if solid) to check for impurities. Ensure the storage area maintains a consistent temperature and that the container is well-sealed against moisture. |
| Poor reactivity or unexpected side products in an experiment | Degradation of the reagent due to improper storage. | Use a fresh vial of the compound that has been stored under the recommended conditions. Consider re-purifying the material if a fresh vial is unavailable, though this may not always be feasible. |
| Pressure buildup in the container | Decomposition of the compound, potentially due to exposure to heat or contaminants. | Handle with extreme caution in a chemical fume hood. Vent the container slowly and carefully. If decomposition is suspected, dispose of the material according to your institution's hazardous waste protocols. |
Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Freezer (-20°C) for long-term storage.[1][2] Refrigerator (2-8°C) for short-term storage. | Minimizes thermal degradation. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen).[1][2] | Prevents oxidation. |
| Light | Keep in a dark place.[1][2] | Prevents light-induced degradation. |
| Container | Tightly sealed container.[4][5][7] | Prevents exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[4][5] | Prevents hazardous reactions. |
Experimental Protocols
General Protocol for Assessing the Purity and Stability of this compound
This protocol outlines a general method for researchers to assess the quality of their stored this compound.
1. Visual Inspection:
- Carefully observe the physical appearance of the compound. For liquid forms, it should be clear and colorless.[1][6] For solid forms, note the color and crystal structure. Any discoloration or heterogeneity may indicate degradation.
2. Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To identify the compound and detect any impurities.
- Method:
- Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
- Acquire a ¹H NMR spectrum.
- Analyze the spectrum for the characteristic peaks of this compound and compare it to a reference spectrum.
- The presence of unexpected peaks may indicate impurities or degradation products.
3. Stability Study under Accelerated Conditions (Example Protocol):
- Objective: To evaluate the stability of the compound under stress conditions (e.g., elevated temperature).
- Method:
- Aliquot the compound into several vials.
- Place the vials in a controlled environment at an elevated temperature (e.g., 40°C).
- At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a vial and analyze its purity using a suitable analytical technique like HPLC or GC-MS.
- Compare the purity at each time point to a control sample stored under recommended conditions (-20°C in the dark).
- A significant decrease in purity over time indicates instability under the tested conditions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Optimizing Reactions with tert-Butyl 2-methylhydrazinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and address common issues encountered when using tert-Butyl 2-methylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in organic synthesis?
This compound is a valuable intermediate primarily used in medicinal chemistry for the synthesis of bioactive compounds and complex molecules.[1] It serves as a precursor for creating various heterocyclic compounds, such as pyrazoles and their derivatives, which are significant scaffolds in pharmaceuticals.[2] Its derivatives have been explored for potential therapeutic applications in areas like oncology and metabolic disorders.[1]
Q2: What are the typical storage and handling recommendations for this compound?
For long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere. It is advisable to store it in a freezer at temperatures under -20°C. Due to its chemical nature, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q3: What are the most common side reactions observed when using this compound?
Common side reactions are often related to the reactivity of the hydrazine moiety and the lability of the tert-butoxycarbonyl (Boc) protecting group. These can include:
-
Over-alkylation or over-acylation: The presence of two nitrogen atoms allows for the possibility of multiple substitutions if reaction conditions are not carefully controlled.
-
Premature Boc-deprotection: The Boc group is sensitive to acidic conditions and can be unintentionally cleaved, leading to undesired side products.
-
Hydrolysis: In the presence of water, the hydrazinecarboxylate can be susceptible to hydrolysis, especially under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Synthesis from a β-Dicarbonyl Compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. - Elevate Temperature: While the reaction can proceed at room temperature, gentle heating to 40-50°C may improve the rate and yield. However, be cautious of potential side reactions at higher temperatures. |
| Side Product Formation (e.g., regioisomers) | - Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10°C) to improve regioselectivity. - Choice of Solvent: The polarity of the solvent can influence regioselectivity. Experiment with different solvents such as ethanol, isopropanol, or toluene to find the optimal medium.[2] |
| Degradation of Starting Material or Product | - Use of a Mild Acid Catalyst: A catalytic amount of a mild acid (e.g., acetic acid) can facilitate the initial condensation step without promoting degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates. |
Issue 2: Incomplete Acylation or Alkylation of the Hydrazine
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | - Activate the Acylating/Alkylating Agent: For acylation, convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling agent (e.g., HATU, HOBt). - Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid formed during the reaction without competing with the hydrazine. |
| Steric Hindrance | - Increase Reaction Temperature: Carefully increasing the temperature may overcome the activation energy barrier. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration. |
| Low Nucleophilicity of the Hydrazine | - Use a More Polar Solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the hydrazine. |
Issue 3: Unintentional Removal of the Boc Protecting Group
| Potential Cause | Suggested Solution |
| Acidic Conditions | - Neutralize the Reaction Mixture: If acidic byproducts are formed, add a non-nucleophilic base to maintain a neutral pH. - Avoid Acidic Workup: During the workup, use neutral or basic washes to avoid cleavage of the Boc group. |
| Elevated Temperatures | - Maintain Lower Temperatures: Perform the reaction at or below room temperature if possible, as high temperatures can lead to thermal decomposition of the Boc group. |
Data Presentation
Table 1: General Reaction Conditions for Pyrazole Synthesis
The following table summarizes general conditions for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, which can be adapted for this compound.[2]
| Parameter | Recommended Condition | Notes |
| Temperature | 10°C to 25°C | Lower temperatures may improve regioselectivity. |
| Solvent | Tetrahydrofuran (THF), Toluene, Hexane | Solvent choice can impact reaction rate and selectivity. |
| Pressure | Atmospheric | The reaction is typically carried out at normal pressure. |
| Stoichiometry | Equimolar amounts of hydrazine and dicarbonyl | An excess of either reactant may be used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative (Adapted from general procedures)
This protocol describes a general method for the synthesis of a pyrazole derivative from this compound and a β-ketoester.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol.
-
Add the β-ketoester (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a condenser and heat the reaction mixture to reflux (approximately 78°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Synthesis of tert-Butyl 2-methylhydrazinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-methylhydrazinecarboxylate. Our aim is to help you identify and resolve common impurities and side reactions encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
-
Potential Cause 1: Incomplete Reaction. The reaction between methylhydrazine and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration, typically 2-4 hours, while maintaining a low temperature (0°C) to prevent side reactions. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Potential Cause 2: Product Loss During Workup. this compound has some solubility in water, which can lead to significant product loss during the aqueous extraction phases of the workup.
-
Solution: To maximize recovery, perform multiple extractions with an organic solvent such as dichloromethane or diethyl ether. Alternatively, a continuous extraction apparatus can be employed for more efficient recovery.
-
-
Potential Cause 3: Thermal Decomposition. The Boc protecting group is known to be thermally labile and can decompose at elevated temperatures, especially for prolonged periods.[1]
-
Solution: Avoid excessive heating during solvent removal and purification steps. If distillation is used for purification, it should be performed under reduced pressure to keep the temperature low.
-
Issue 2: Presence of a Significant Amount of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate Impurity
-
Potential Cause 1: Over-reaction with Boc₂O. Using an excess of di-tert-butyl dicarbonate or allowing the reaction temperature to rise can favor the formation of the di-substituted byproduct.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of methylhydrazine is preferable. The di-tert-butyl dicarbonate solution should be added dropwise to the methylhydrazine solution at 0°C to maintain a localized excess of the hydrazine.
-
-
Potential Cause 2: Inefficient Mixing. Poor stirring can create localized areas of high Boc₂O concentration, leading to the formation of the di-substituted product.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of the di-tert-butyl dicarbonate and for the entire duration of the reaction.
-
Issue 3: Formation of the Isomeric Impurity: tert-Butyl 1-methylhydrazinecarboxylate
-
Potential Cause: Non-selective Reaction. The Boc protection of methylhydrazine is often not completely selective, leading to the formation of a mixture of the two constitutional isomers: this compound and tert-butyl 1-methylhydrazinecarboxylate.
-
Solution: Separation of the isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel is typically required. The choice of eluent system is critical and may need to be optimized. Monitoring the fractions by TLC or ¹H NMR is essential to ensure a clean separation. A synthesis method involving the deprotection of a pre-formed precursor like 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate can provide higher selectivity for the desired isomer.[2]
-
Issue 4: Product is an Oil or Semi-Solid Instead of a Crystalline Solid
-
Potential Cause 1: Presence of Impurities. Residual solvents or reaction byproducts, including the isomeric impurity, can lower the melting point of the final product and prevent crystallization.
-
Solution: Purify the product thoroughly. Recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can help in obtaining a crystalline solid. If recrystallization is unsuccessful, purification by vacuum distillation may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurities are the di-substituted byproduct, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, and the constitutional isomer, tert-butyl 1-methylhydrazinecarboxylate.
Q2: How can I minimize the formation of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate?
A2: To minimize the di-substituted product, use a slight excess of methylhydrazine relative to di-tert-butyl dicarbonate and add the Boc₂O solution slowly to the reaction mixture at a low temperature (0°C) with vigorous stirring.
Q3: How can I differentiate between this compound and its isomer, tert-butyl 1-methylhydrazinecarboxylate, using ¹H NMR?
A3: While specific chemical shifts can vary slightly depending on the solvent and instrument, you can generally distinguish the isomers by the chemical shift of the methyl group and the presence and integration of the NH and NH₂ protons. In this compound (Boc-NH-NHCH₃), you would expect to see a signal for the methyl group adjacent to a nitrogen, and distinct signals for the two different NH protons. For tert-butyl 1-methylhydrazinecarboxylate (Boc-N(CH₃)-NH₂), you would observe a signal for the methyl group on a nitrogen that is also attached to the Boc group, and a signal for the NH₂ protons. Careful integration and comparison with reference spectra are key.
Q4: What is a typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the synthetic route and purification method. A reported synthesis involving the hydrogenation of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate gave a yield of 57% with a purity of 48% before further purification.[2] Direct Boc protection of methylhydrazine may result in a mixture of isomers, affecting the isolated yield of the desired product.
Data Presentation
| Parameter | This compound | Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | tert-Butyl 1-methylhydrazinecarboxylate |
| Molecular Formula | C₆H₁₄N₂O₂ | C₁₁H₂₂N₂O₄ | C₆H₁₄N₂O₂ |
| Molecular Weight | 146.19 g/mol | 246.31 g/mol | 146.19 g/mol |
| Appearance | White to off-white solid[2] | White solid | Liquid |
| Melting Point | 49-51°C[2] | 58-62°C | Not applicable |
| Boiling Point | Not readily available | Not readily available | 186°C |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C[2] | Room Temperature | Room Temperature |
Experimental Protocols
Synthesis of this compound via Hydrogenation [2]
This protocol describes the synthesis from a Cbz-protected precursor.
-
Dissolution: Dissolve 24.8 g (70.8 mmol) of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate in 500 mL of ethanol at room temperature under standard atmospheric pressure.
-
Catalyst Addition: Add 1.24 g of palladium on activated charcoal (10%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Drying: Dry the resulting residue under vacuum to yield the crude product. The reported yield for the crude product is 12.3 g (57%) with a purity of 48%.[2] Further purification by column chromatography is necessary to obtain the pure product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, illustrating the formation of the desired product and major impurities.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
References
tert-Butyl 2-methylhydrazinecarboxylate handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of tert-Butyl 2-methylhydrazinecarboxylate.
Safety and Physical Properties
Users should be aware of conflicting safety information regarding this compound. While some sources classify it as non-hazardous, others indicate that it may be harmful if swallowed and can cause skin and eye irritation. Therefore, it is prudent to handle this chemical with care, adhering to standard laboratory safety protocols.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Clear, colorless liquid or White to off-white solid | [1][2] |
| Boiling Point | 186°C | [1] |
| Melting Point | 49-51°C | [2] |
| Flash Point | 71°C | [1] |
| Density | 0.982±0.06 g/cm³ (at 20°C) | [2] |
| Storage Temperature | Store in freezer, under -20°C in a dark place under an inert atmosphere. | [1][2][3] |
Experimental Workflow
References
Technical Support Center: Troubleshooting Reactions with tert-Butyl 2-methylhydrazinecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions for common issues encountered during chemical reactions involving tert-Butyl 2-methylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in the acylation of this compound. What are the potential causes and how can I improve it?
Low yields in acylation reactions with this compound can stem from several factors, including reagent quality, reaction conditions, and steric hindrance.
Potential Causes & Solutions:
-
Reagent Quality: The purity of both the this compound and the acylating agent (e.g., acid chloride, anhydride) is critical. Impurities can lead to side reactions and lower yields. Ensure you are using high-purity reagents.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. It is advisable to start with conditions reported in the literature for similar substrates and then optimize as needed.[1]
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the acylating agent to the nitrogen atom.[2][3] This effect can be more pronounced with bulky acylating agents.
-
Formation of Diacylated Byproduct: Under certain conditions, diacylation can occur, where both nitrogen atoms of the hydrazine moiety are acylated. This is more likely with highly reactive acylating agents or an excess of the acylating agent.
Troubleshooting Workflow for Low Acylation Yield:
Caption: Troubleshooting workflow for low acylation yield.
Q2: My N-alkylation reaction of this compound is sluggish or incomplete. What can I do?
Incomplete N-alkylation can be due to the low reactivity of the alkylating agent, steric hindrance, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Reactivity of Alkylating Agent: Primary alkyl halides are generally more reactive than secondary or tertiary halides in SN2 reactions. For less reactive alkylating agents, consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more reactive derivative (e.g., triflate or tosylate).
-
Base Selection: The choice of base is crucial for deprotonating the hydrazine nitrogen. A base that is too weak may not generate enough of the nucleophilic species, while a very strong, bulky base might favor elimination side reactions. Common bases include potassium carbonate, cesium carbonate, or non-nucleophilic organic bases like DBU.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.
Table 1: General Conditions for N-Alkylation of Hydrazine Derivatives
| Parameter | Condition | Rationale |
| Alkylating Agent | R-X (X = I, Br, OTf) | Reactivity order: I > Br > Cl; OTf is a very good leaving group. |
| Base | K₂CO₃, Cs₂CO₃, DBU | Choice of base depends on the acidity of the N-H proton and the desired reactivity. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents favor SN2 reactions. |
| Temperature | Room Temp. to 80 °C | Higher temperatures may be needed for less reactive alkylating agents. |
Q3: I am having trouble with the purification of my substituted this compound product. What are the recommended methods?
Purification can be challenging due to the potential for similar polarities between the starting material, product, and byproducts.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method for purifying these types of compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, especially for analytical or biological testing purposes, reverse-phase HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification, especially on a larger scale.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination with this compound
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as methanol or ethanol. If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1-4 hours to form the hydrazone intermediate.[4]
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Stability and Storage
-
Stability: this compound, like other tert-butyl carbazates, is generally stable under neutral and basic conditions.[5] However, it is sensitive to strong acids, which can cleave the tert-butoxycarbonyl (Boc) protecting group.[6] It is also susceptible to hydrolysis under strongly acidic or basic conditions over prolonged periods.[6]
-
Storage: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Signaling Pathways and Workflows
Caption: Logical workflow for troubleshooting common reactions.
References
Technical Support Center: Scalable Synthesis and Purification of tert-Butyl 2-methylhydrazinecarboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of tert-Butyl 2-methylhydrazinecarboxylate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this process.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of methylhydrazine or di-tert-butyl dicarbonate (Boc₂O). 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials. | 1. Optimize Reaction Conditions: Ensure the reaction is stirred for an adequate duration (typically 12-16 hours) at room temperature. Gentle warming (e.g., to 40°C) can be attempted cautiously if the reaction is sluggish, but monitor for side product formation. 2. Use Fresh Reagents: Use freshly opened or properly stored methylhydrazine and Boc₂O. 3. Verify Stoichiometry: Accurately weigh and dispense all reagents. A slight excess of methylhydrazine (1.1-1.2 equivalents) can be used to ensure complete consumption of Boc₂O. |
| Formation of Significant Side Products (e.g., Di-Boc derivative) | 1. Excess Boc₂O: Using a large excess of Boc₂O can lead to the formation of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. 2. Localized High Concentration of Boc₂O: Poor mixing can create areas of high Boc₂O concentration, favoring the di-substituted product. | 1. Control Stoichiometry: Use a slight excess of methylhydrazine relative to Boc₂O. Add the Boc₂O solution dropwise to the methylhydrazine solution to maintain a localized excess of the hydrazine. 2. Ensure Vigorous Stirring: Maintain efficient mechanical or magnetic stirring throughout the addition of Boc₂O. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can lower the melting point and inhibit crystallization. 2. Insufficient Purity: The crude product may not be pure enough for crystallization. | 1. Thorough Purification: Ensure the workup procedure effectively removes impurities. This includes thorough washing of the organic layer. 2. Purification by Chromatography: If recrystallization fails, purify the product by flash column chromatography on silica gel. 3. Recrystallization from a Different Solvent System: Experiment with different solvent systems. A common choice is a mixture of a "good" solvent (like ethyl acetate or diethyl ether) and a "poor" solvent (like hexanes or petroleum ether). |
| Difficulty in Purification by Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities. 2. Product Streaking on the Column: The product may be too polar for the chosen solvent system. | 1. Optimize Eluent: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). A common starting point is 10-20% ethyl acetate in hexanes. 2. Add a Modifier: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape for polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most common and scalable method is the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like isopropanol or dichloromethane. This reaction is typically performed at room temperature and offers good yields.
Q2: What is the primary byproduct in this synthesis, and how can I minimize its formation?
A2: The primary byproduct is di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, which forms when both nitrogen atoms of methylhydrazine react with Boc₂O. To minimize its formation, use a slight excess of methylhydrazine and add the Boc₂O solution slowly to the reaction mixture with vigorous stirring.
Q3: My product is an oil after workup. How can I induce crystallization?
A3: If your product is an oil, it likely contains impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by flash column chromatography is recommended. After purification, you can attempt recrystallization from a solvent system like diethyl ether/petroleum ether or ethyl acetate/hexanes. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a dark place, under an inert atmosphere (like argon or nitrogen), and in a freezer at temperatures under -20°C to ensure its stability.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the limiting reagent (typically Boc₂O) and the appearance of the product spot indicate the reaction's progress.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is designed for a scalable synthesis of the target compound.
Materials:
-
Methylhydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropanol (i-PrOH) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes or Petroleum ether
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve methylhydrazine (1.1 equivalents) in isopropanol or dichloromethane (approximately 5-10 mL per gram of methylhydrazine).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent used for the methylhydrazine (approximately 3-5 mL per gram of Boc₂O).
-
Add the Boc₂O solution dropwise to the stirred methylhydrazine solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
Procedure:
-
Prepare a silica gel column in a suitable solvent system, such as 10% ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%). A typical eluent for the di-Boc byproduct is 20% diethyl ether in petroleum ether.[3]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Purified this compound (as an oil or solid)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Petroleum ether or Hexanes
Procedure:
-
Dissolve the purified product in a minimal amount of a "good" solvent (e.g., diethyl ether or ethyl acetate) at room temperature.
-
Slowly add a "poor" solvent (e.g., petroleum ether or hexanes) dropwise with stirring until the solution becomes slightly cloudy.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20°C) to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Boc-protected hydrazines, which can be used as a reference for the synthesis of this compound.
| Parameter | Value | Reference |
| Typical Yield (Di-Boc derivative) | 60% | [3] |
| Purity (Commercial) | >98% | [1] |
| Storage Temperature | < -20°C | [1][2] |
Visualizations
Synthesis Workflow
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of tert-Butyl 2-methylhydrazinecarboxylate and Alternative Hydrazine Protecting Groups
For researchers, scientists, and professionals in drug development, the accurate characterization of protected hydrazine derivatives is crucial for ensuring the integrity of synthetic pathways and the final pharmaceutical products. This guide provides a comparative Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 2-methylhydrazinecarboxylate against common alternative hydrazine protecting groups, namely tert-Butyl hydrazinecarboxylate (Boc-hydrazine), Benzyl hydrazinecarboxylate (Cbz-hydrazine), and Acetylhydrazide.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. These values are essential for the identification and purity assessment of these compounds.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | t-Butyl (9H, s) | ~1.45 | ~28.3 (CH₃), ~80.5 (C) |
| N-CH₃ (3H, s) | ~2.5-2.7 | ~35-40 | |
| N-H (variable) | Broad signal | - | |
| C=O | - | ~156 | |
| tert-Butyl hydrazinecarboxylate | t-Butyl (9H, s) | 1.46[1] | 28.2, 80.1[1] |
| NH₂ (2H, br s) | 3.83[1] | - | |
| NH (1H, br s) | 6.73[1] | - | |
| C=O | - | 158.2[1] | |
| Benzyl hydrazinecarboxylate | CH₂ (2H, s) | 5.14 | 67.2 |
| Phenyl (5H, m) | 7.30-7.40 | 128.0, 128.2, 128.5, 136.2 | |
| NH₂ (2H, br s) | 4.07 | - | |
| NH (1H, br s) | 6.85 | - | |
| C=O | - | 157.0 | |
| Acetylhydrazide | CH₃ (3H, s) | 1.95 | 20.8 |
| NH₂ (2H, br s) | 3.90 | - | |
| NH (1H, br s) | 7.55 | - | |
| C=O | - | 172.5 |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental protocols. Below are the recommended methodologies for the analysis of hydrazine derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the hydrazine derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Standard room temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of hydrazine derivatives, from sample preparation to final data interpretation.
Caption: A flowchart detailing the key stages of NMR analysis.
References
Navigating the Analytical Landscape: A Comparative Guide to HPLC and LC-MS Methods for tert-Butyl 2-methylhydrazinecarboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of tert-Butyl 2-methylhydrazinecarboxylate, a key building block in pharmaceutical synthesis, is paramount. Its potential genotoxicity necessitates robust and sensitive analytical methods for quality control and safety assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, complete with supporting data and detailed experimental protocols.
The inherent chemical properties of this compound, specifically its lack of a strong UV-absorbing chromophore, present a challenge for direct analysis by conventional HPLC with UV detection. Consequently, derivatization is a critical step to enhance its detectability. In contrast, LC-MS offers higher sensitivity and selectivity, potentially allowing for direct analysis or analysis with derivatization for even lower detection limits.
Comparative Analysis of Analytical Methods
This section provides a side-by-side comparison of hypothetical, yet representative, HPLC-UV and LC-MS methods for the analysis of this compound. The performance characteristics are based on typical values reported for the analysis of similar hydrazine derivatives.[1][2][3] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also included as a viable alternative, particularly for volatile impurities.
Table 1: Comparison of HPLC-UV, LC-MS, and GC-MS Methods
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance of a derivatized analyte. | Separation based on polarity, detection by mass-to-charge ratio, offering high selectivity and sensitivity. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Derivatization | Mandatory for sensitivity (e.g., with benzaldehyde). | Optional, but can improve ionization and sensitivity. | Often required to improve volatility and peak shape. |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Gradient of Acetonitrile/Methanol and Water with Formic Acid | Helium carrier gas |
| Detector | UV/Vis Detector | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Mass Spectrometer (e.g., Quadrupole) |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~1 - 10 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 85 - 115% |
| Advantages | Widely available, cost-effective for routine analysis. | High sensitivity and selectivity, suitable for trace-level analysis in complex matrices. | High separation efficiency for volatile compounds. |
| Disadvantages | Requires derivatization, lower sensitivity than MS methods. | Higher initial instrument cost and complexity. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative and may require optimization for specific applications.
HPLC-UV Method with Pre-column Derivatization
1. Derivatization Procedure:
-
To 1.0 mL of the sample solution (containing this compound), add 0.5 mL of a 10 mg/mL solution of benzaldehyde in acetonitrile.
-
Add 0.1 mL of glacial acetic acid.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature before injection.
2. HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 300 nm
LC-MS/MS Method
1. Sample Preparation (Direct Analysis):
-
Dilute the sample containing this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transition: Monitor for the specific precursor-to-product ion transition for this compound (requires initial method development to determine the exact masses).
Visualizing the Workflow and Method Selection
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and a decision-making guide for method selection.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound hinges on the specific requirements of the assay. For routine quality control where high sensitivity is not paramount, a validated HPLC-UV method with derivatization offers a robust and cost-effective solution. However, for the detection of trace-level impurities, particularly in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. For the analysis of volatile related substances, GC-MS presents a powerful alternative. The information and protocols provided in this guide serve as a foundation for developing and validating the most appropriate analytical method to ensure the quality and safety of pharmaceutical products.
References
A Comparative Guide to tert-Butyl 2-methylhydrazinecarboxylate and Other Hydrazine Reagents in Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, hydrazine reagents are indispensable for constructing nitrogen-containing scaffolds. The choice of reagent is critical, balancing reactivity, stability, and safety. This guide provides an objective comparison between tert-Butyl 2-methylhydrazinecarboxylate and other common hydrazine reagents, supported by experimental data and protocols to aid researchers in their selection process.
Introduction to Hydrazine Reagents
Hydrazine (N₂H₄) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. They are versatile building blocks, acting as potent nucleophiles and reducing agents, which makes them fundamental in the synthesis of a vast array of heterocyclic compounds.[1][2] However, the high reactivity and toxicity of anhydrous hydrazine necessitate the development of safer, more manageable alternatives.[3] This has led to the widespread use of protected hydrazine derivatives, such as this compound and tert-Butyl carbazate (Boc-hydrazine), which offer modulated reactivity and improved safety profiles.
Comparative Overview
The primary distinction among hydrazine reagents lies in the presence or absence of protecting groups on the nitrogen atoms. These groups, typically a tert-butoxycarbonyl (Boc) group, render the molecule more stable and less hazardous than the parent hydrazine.[4] The protecting group can be cleaved under specific conditions, unmasking the reactive hydrazine moiety at a desired point in a synthetic sequence.
Table 1: General Properties and Safety Comparison of Hydrazine Reagents
| Feature | This compound | tert-Butyl Carbazate (Boc-hydrazine) | Hydrazine / Hydrazine Hydrate |
| Structure | Boc-NH-N(Me)H | Boc-NH-NH₂ | H₂N-NH₂ / H₂N-NH₂·H₂O |
| Molecular Formula | C₆H₁₄N₂O₂[5] | C₅H₁₂N₂O₂ | N₂H₄ / N₂H₄·H₂O |
| Appearance | Clear, colorless liquid[5] | White to off-white crystalline powder | Colorless, fuming oily liquid |
| Primary Use | Precursor for bioactive compounds in medicinal chemistry[5] | Intermediate for N-Boc-hydrazones, peptide synthesis, Pd-catalyzed coupling[6][7][8] | Reducing agent, synthesis of heterocycles, rocket propellant[1][3][9] |
| Toxicity | Harmful if swallowed, skin and eye irritant[5] | Assumed to be less toxic than hydrazine | Highly toxic (TLV 0.01 ppm), corrosive, probable human carcinogen[3] |
| Flammability | Flash Point: 71°C[5] | Flammable solid | Flammable range in air: 4.7-100% (anhydrous)[3][9] |
| Stability | Stable under normal conditions | Stable solid, stored at 0-4°C[7] | Anhydrous form is unstable and can decompose explosively; aqueous solutions are more stable[3][9] |
Performance in Synthetic Applications
The choice of a hydrazine reagent significantly impacts the outcome of a reaction, influencing yield, selectivity, and compatibility with other functional groups.
Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental transformation. Protected hydrazines like tert-butyl carbazate are widely used for this purpose, as the resulting N-Boc-hydrazones are stable, often crystalline, intermediates crucial for the synthesis of pharmaceuticals, such as HIV-1 protease inhibitors.[4][6] The Boc group provides a handle for further transformations and can be removed under acidic conditions.
Table 2: Comparison of Reagents in Hydrazone Formation
| Parameter | tert-Butyl Carbazate | Hydrazine |
| Product | N-Boc-protected hydrazone | Unprotected hydrazone or azine |
| Product Stability | Generally high, often crystalline and easy to purify[4] | Can be unstable, may form azines or undergo further reactions[1] |
| Reaction Control | Reaction is generally clean and high-yielding | Side reactions are more common; requires careful control of stoichiometry |
| Subsequent Steps | Boc group allows for selective deprotection and further functionalization | The unprotected N-H bond can be reactive in subsequent steps |
Palladium-Catalyzed Cross-Coupling
In modern organic synthesis, protected hydrazines are invaluable nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] This reaction allows for the formation of C-N bonds, connecting the hydrazine moiety to aryl or vinyl groups. tert-Butyl carbazate serves as a synthetic equivalent of hydrazine, leading to N-Boc-N-aryl or N-Boc-N-alkenylhydrazines, which are versatile precursors to indazoles and other important heterocycles.[8] The use of unprotected hydrazine in these reactions is often problematic due to its propensity to act as a reducing agent and its potential to coordinate strongly with the metal catalyst, leading to catalyst deactivation.
Experimental Protocols
General Protocol for N-Boc-Hydrazone Synthesis with tert-Butyl Carbazate
This protocol outlines a standard procedure for the synthesis of a hydrazone from an aldehyde or ketone using tert-butyl carbazate.[6]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
tert-Butyl carbazate (1.0-1.2 mmol)
-
Anhydrous Ethanol or Methanol (5-10 mL)
-
Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops, optional)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) in anhydrous ethanol or methanol (5-10 mL) in a round-bottom flask.
-
Add tert-butyl carbazate (1.0-1.2 mmol) to the solution.
-
If the carbonyl compound is unreactive, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by crystallization or column chromatography.
General Protocol for Palladium-Catalyzed N-Arylation of tert-Butyl Carbazate
This protocol describes a typical Buchwald-Hartwig amination procedure.[8]
Materials:
-
Aryl Halide (1.0 equivalent)
-
tert-Butyl carbazate (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base.
-
Add tert-butyl carbazate and the aryl halide to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-Boc-N-arylhydrazine.
Visualizing Synthetic Workflows
Diagrams can clarify complex chemical transformations and workflows. Below are Graphviz visualizations for the key reactions discussed.
Caption: General workflow for N-Boc-hydrazone formation.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion
The selection of a hydrazine reagent is a critical decision in the design of a synthetic route. While unprotected hydrazine is a powerful and fundamental reagent, its hazardous nature often makes protected derivatives the superior choice for complex, multi-step syntheses, especially in a pharmaceutical research setting.
-
This compound is a specialized reagent, valuable as a precursor for specific, often complex, bioactive target molecules.[5] Its methylated nitrogen offers a distinct point of substitution compared to the more common tert-butyl carbazate.
-
tert-Butyl carbazate (Boc-hydrazine) stands out as a versatile and widely used protected hydrazine. Its stability, ease of handling, and predictable reactivity in forming stable hydrazone intermediates and participating in cross-coupling reactions make it a workhorse in modern medicinal chemistry.
-
Hydrazine remains essential for specific applications, such as the Wolff-Kishner reduction and the synthesis of certain heterocyclic cores where the unprotected NH₂-NH₂ moiety is required directly. However, its use demands stringent safety protocols due to its high toxicity and instability.[3][10]
For researchers in drug development, the use of protected hydrazines like this compound and tert-butyl carbazate provides a safer and more controlled method to incorporate the hydrazine functionality, enabling the construction of complex molecular architectures with greater efficiency and safety.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 127799-54-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. arxada.com [arxada.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Navigating Biological Assays: A Comparative Guide for tert-Butyl 2-methylhydrazinecarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of novel chemical entities in robust biological assays is a cornerstone of preclinical development. This guide provides a comparative framework for the validation of tert-Butyl 2-methylhydrazinecarboxylate , a versatile synthetic intermediate, in relevant biological assays. While direct experimental data for this specific compound remains limited in publicly available literature, its structural motifs—a protected hydrazine and a tert-butyl group—are prevalent in a wide array of bioactive molecules. This guide, therefore, extrapolates potential biological assays and provides a comparative analysis with structurally related compounds for which biological data is available.
Introduction to this compound
This compound serves as a crucial building block in organic synthesis, primarily utilized in the construction of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for their utility in developing treatments for conditions such as cancer and metabolic disorders[1]. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for controlled reactivity in multi-step syntheses, making it a valuable intermediate in medicinal chemistry.
Potential Biological Validation Assays
Based on the known biological activities of structurally similar hydrazinecarboxylate derivatives, the following assays are proposed for the validation of this compound.
Cytotoxicity Assays
Given that many hydrazine derivatives exhibit cytotoxic effects, a primary step in validation is to assess the compound's impact on cell viability. This is crucial for identifying potential anticancer properties or general toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
Enzyme Inhibition Assays
Hydrazine derivatives are known to interact with various enzymes. An important validation step would be to screen this compound against a panel of relevant enzymes, such as kinases or proteases, which are common targets in cancer therapy.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and a solution of this compound at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP. Add the test compound at different concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.
Comparative Performance
To provide a context for the potential performance of this compound, we can compare it with a representative hydrazine derivative for which biological data is available.
| Compound | Assay Type | Target/Cell Line | Performance Metric (IC₅₀) | Reference |
| This compound | Cytotoxicity (MTT) | HeLa, MCF-7, A549 | Hypothetical Data | N/A |
| N-(benzoxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives | Cytotoxicity (MTT) | HeLa, IMR-32, MCF-7 | Comparable to Cisplatin | [2] |
| Hydrazide-hydrazone derivatives | Cytotoxicity (MTT) | PC-3, MCF-7, HT-29 | 1.32 - 2.99 µM | [3] |
| Benzothiadiazinyl Hydrazinecarboxamides | Cytotoxicity | Various cancer cell lines | Moderate to good inhibition | [4] |
The table above illustrates that various hydrazinecarboxamide and hydrazide-hydrazone derivatives have demonstrated significant anticancer activity in vitro[2][3][4]. It is plausible that this compound, as a core structure, may exhibit some level of bioactivity, or more likely, its derivatives could be potent bioactive agents.
Signaling Pathway Considerations
Should this compound or its derivatives show significant anticancer activity, further studies would be warranted to elucidate the underlying mechanism of action. Many anticancer agents function by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.
The diagram above illustrates a simplified overview of common cancer-related signaling pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. A bioactive derivative of this compound could potentially inhibit key components of these pathways, leading to decreased cell proliferation and increased apoptosis.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its structural features suggest that it or its derivatives could possess biological activity. The validation of this compound would necessitate a systematic approach, beginning with broad cytotoxicity screening, followed by more specific enzyme inhibition assays if activity is detected. Comparative analysis with known bioactive hydrazine derivatives provides a valuable benchmark for interpreting experimental results. Further investigation into the modulation of key signaling pathways would be essential to understand the mechanism of action of any identified bioactive derivatives. This guide provides a foundational framework for researchers to initiate the biological validation of this compound and similar novel chemical entities.
References
- 1. Buy this compound | 127799-54-6 [smolecule.com]
- 2. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 1,3-Thiazole Hydrazide-Hydrazone Derivatives Against Human Cancer Cell Lines
An extensive review of available scientific literature did not yield specific studies on the in vitro efficacy of tert-Butyl 2-methylhydrazinecarboxylate derivatives. However, significant research has been conducted on structurally related hydrazine-containing compounds, particularly those incorporating thiazole and hydrazide-hydrazone moieties, which have demonstrated notable antitumor activity. This guide provides a comparative overview of a series of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide functionalities, based on available experimental data.
A series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives incorporating a hydrazide-hydrazone and a carboxamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Several of these compounds displayed potent inhibitory activity against a panel of five human cancer cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[1]
**Quantitative Data Summary
The cytotoxic activity of the most potent 1,3-thiazole derivatives, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells), is summarized in the table below.[1]
| Compound | MCF-7 (Breast) IC₅₀ (μg/mL) | HepG2 (Liver) IC₅₀ (μg/mL) | BGC-823 (Gastric) IC₅₀ (μg/mL) | Hela (Cervical) IC₅₀ (μg/mL) | A549 (Lung) IC₅₀ (μg/mL) |
| T1 | 2.21 | >50 | 3.11 | 4.01 | 3.98 |
| T26 | 3.52 | 2.54 | 1.67 | 2.99 | 3.27 |
| T38 | 3.11 | 1.11 | 2.13 | 3.24 | 2.98 |
| 5-Fu | 5.12 | 7.85 | 6.23 | 9.14 | 8.56 |
Experimental Protocols
Cell Lines and Culture
The human cancer cell lines used in the referenced study were:
-
MCF-7 (breast adenocarcinoma)
-
HepG2 (hepatocellular carcinoma)
-
BGC-823 (gastric carcinoma)
-
Hela (cervical carcinoma)
-
A549 (lung carcinoma)
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (5-Fu) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC₅₀ value was determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To investigate the mechanism of action, flow cytometry analysis was performed on selected potent compounds (T1 and T38) using HepG2 cells.[1]
-
Cell Treatment: HepG2 cells were treated with the IC₅₀ concentration of the compounds for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) were determined. The results indicated that compound T38 induced S-phase arrest in the cell cycle of HepG2 cells, leading to apoptosis.[1]
Visualizations
Experimental Workflow for In Vitro Antitumor Activity Screening
Caption: Workflow for evaluating the in vitro antitumor efficacy of 1,3-thiazole derivatives.
Proposed Mechanism of Action Pathway
Caption: Postulated mechanism of T38-induced apoptosis via S-phase cell cycle arrest.
References
A Comparative Guide to Alternatives for tert-Butyl 2-methylhydrazinecarboxylate in Heterocyclic Synthesis
For researchers and professionals in drug development, the selection of appropriate reagents is critical for the efficient synthesis of target molecules. Tert-Butyl 2-methylhydrazinecarboxylate, a protected form of methylhydrazine, is a valuable reagent, particularly in the construction of substituted pyrazole rings. However, a range of alternative hydrazine derivatives are available, each offering distinct advantages in terms of reactivity, cost, and the functional groups they introduce. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to inform reagent selection in synthetic workflows.
Performance Comparison of Hydrazine Reagents in Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry. The choice of hydrazine reagent significantly influences the reaction's yield, regioselectivity, and the nature of the final product. The following table summarizes the performance of common alternatives to this compound in the synthesis of a model pyrazole from a 1,3-dicarbonyl compound.
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Introduces a protected N-methyl group. The resulting pyrazole is N-Boc protected, ideal for multi-step synthesis. | Ethanol, reflux | 70-90% | Product is protected for further functionalization; regioselectivity can be high. | Requires a subsequent deprotection step; higher cost. |
| Methylhydrazine | Introduces an N-methyl group. | Ethanol or acetic acid, reflux | 66-100%[1] | High reactivity; cost-effective. | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls[2]; toxic. |
| Hydrazine Hydrate | Results in an N-unsubstituted pyrazole. | Ethanol or acetic acid, reflux | 80-95% | Simplest and most common hydrazine source; highly reactive. | Highly toxic and carcinogenic[3]; requires subsequent N-alkylation if a substituted pyrazole is desired. |
| Phenylhydrazine | Introduces an N-phenyl group. | Ethanol or acetic acid, room temp to reflux | 79-95% | Widely used for 1-phenylpyrazole derivatives; can influence regioselectivity. | Introduces a bulky aromatic group which may not be desired in the final product. |
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the synthesis of substituted pyrazoles using tert-butyl carbazate (as a proxy for this compound), methylhydrazine, and hydrazine hydrate with a common 1,3-dicarbonyl compound, benzoylacetone.
Protocol 1: Synthesis of tert-Butyl 3-methyl-5-phenyl-1H-pyrazole-1-carboxylate (using tert-Butyl Carbazate)
This protocol describes the synthesis of an N-Boc protected pyrazole.
Materials:
-
Benzoylacetone (1.0 eq)
-
tert-Butyl carbazate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve benzoylacetone (1.0 eq) and tert-butyl carbazate (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the N-Boc protected pyrazole.
Protocol 2: Synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole (using Methylhydrazine)
This protocol illustrates the synthesis of N-methylated pyrazoles, which can result in a mixture of regioisomers.
Materials:
-
Benzoylacetone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzoylacetone (1.0 eq) in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol by rotary evaporation.
-
The resulting residue contains a mixture of the two regioisomers, which can be separated by column chromatography on silica gel. The ratio of isomers is dependent on reaction conditions and the specific substrate[2].
Protocol 3: Synthesis of 3-methyl-5-phenyl-1H-pyrazole (using Hydrazine Hydrate)
This protocol describes the synthesis of an N-unsubstituted pyrazole.
Materials:
-
Benzoylacetone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 3-methyl-5-phenyl-1H-pyrazole[4].
Protocol 4: Deprotection of N-Boc-Pyrazole
This protocol outlines the removal of the Boc protecting group.
Materials:
-
N-Boc-protected pyrazole (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Ethanol (95%)
Procedure:
-
Dissolve the N-Boc-protected pyrazole in 95% ethanol at room temperature.
-
Add sodium borohydride in portions with stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole[5].
Visualization of Synthetic Pathways and Concepts
To further clarify the synthetic strategies and key considerations, the following diagrams are provided.
Caption: Experimental workflow for pyrazole synthesis.
Caption: General pathway of the Knorr pyrazole synthesis.
Caption: Regioselectivity in pyrazole synthesis.
Conclusion
The choice of a hydrazine reagent for pyrazole synthesis is a strategic decision that impacts the overall efficiency and outcome of a synthetic route. This compound and its analogs offer the distinct advantage of producing a protected pyrazole intermediate, which is highly beneficial for subsequent functionalization in complex, multi-step syntheses. However, this comes at the cost of an additional deprotection step.
In contrast, simpler, unprotected hydrazines like methylhydrazine and hydrazine hydrate are more direct and cost-effective but may present challenges in terms of regioselectivity and require careful handling due to their higher toxicity. Phenylhydrazine provides a straightforward route to N-phenyl pyrazoles, a common scaffold in medicinal chemistry.
Ultimately, the optimal reagent depends on the specific goals of the synthesis, the complexity of the target molecule, and considerations of cost, safety, and downstream synthetic steps. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the unique requirements of their research.
References
Spectroscopic Data Comparison: tert-Butyl 2-methylhydrazinecarboxylate and Alternative Protecting Groups for Methylhydrazine
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines due to its stability under various conditions and its facile removal under acidic conditions. This guide provides a comparative analysis of the spectroscopic data for tert-Butyl 2-methylhydrazinecarboxylate, a key intermediate in various synthetic routes, and compares it with alternative protecting groups for methylhydrazine.
This comparison aims to provide a clear, data-driven overview to aid in the characterization and selection of appropriately protected methylhydrazine building blocks. The following sections detail the expected and experimentally determined spectroscopic characteristics of this compound and two common alternatives: tert-Butyl carbazate and Benzyl hydrazinecarboxylate.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | tert-Butyl Protons (-C(CH₃)₃) | Methyl Protons (-CH₃) | N-H Protons | Other Protons |
| This compound | ~1.47 (s, 9H) (Predicted) | ~2.5 (s, 3H) (Predicted) | Broad signals (Predicted) | - |
| tert-Butyl carbazate [1] | 1.46 (s, 9H) | - | 6.73 (s, 1H), 3.83 (s, 2H) | - |
| Benzyl hydrazinecarboxylate | - | - | Broad signals | 7.3-7.4 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | tert-Butyl Carbonyl (-C (CH₃)₃) | tert-Butyl Methyls (-C(C H₃)₃) | Methyl Carbon (-C H₃) | Carbonyl Carbon (C=O) | Other Carbons |
| This compound | ~81.0 (Predicted) | ~28.3 (Predicted) | ~35.0 (Predicted) | ~157.0 (Predicted) | - |
| tert-Butyl carbazate [1] | 80.1 | 28.2 | - | 158.2 | - |
| Benzyl hydrazinecarboxylate | - | - | - | ~157.0 | 128.0-129.0 (Ar-C), 67.0 (-CH₂-) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch |
| This compound | ~3300-3400 (Predicted) | ~2850-2950 (Predicted) | ~1700 (Predicted) |
| tert-Butyl carbazate | 3350, 3280 | 2980, 2930 | 1720 |
| Benzyl hydrazinecarboxylate | 3340, 3200 | 3030, 2950 | 1730 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 146.11 | [M-57]⁺ (loss of tert-butyl), [M-101]⁺ (loss of Boc group) (Predicted) |
| tert-Butyl carbazate | 132.09 | [M-57]⁺ (loss of tert-butyl) |
| Benzyl hydrazinecarboxylate | 166.07 | 107 (loss of -NHNH₂), 91 (benzyl cation) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate compound characterization. Below are generalized experimental protocols for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and typically required 512-1024 scans for good signal-to-noise.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound (liquid or solid) was placed directly onto the diamond crystal of an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum. Typically, 16 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) at 70 eV was used for GC-MS analysis. Electrospray ionization (ESI) in positive ion mode was employed for LC-MS.
-
Analysis: Mass spectra were recorded using a quadrupole or time-of-flight (TOF) mass analyzer.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected hydrazine derivative, such as this compound.
Caption: Synthetic and analytical workflow for a protected hydrazine.
References
Comparison of Precursors for Di-tert-butyl dicarbonate ((Boc)₂O) Synthesis
A Comparative Analysis of tert-Butoxycarbonyl (Boc) Protecting Groups from Various Precursors
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines.[1][2][3] Its popularity is attributed to its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][3] This guide provides a comparative study of Boc protecting groups derived from different precursors, offering experimental data, detailed protocols, and logical workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5] The choice of precursors for the synthesis of (Boc)₂O can significantly impact the yield, purity, and safety of the process. Industrial synthesis often commences with tert-butanol.[6] Below is a comparison of common synthetic routes to (Boc)₂O.
| Precursor Combination | Key Reagents | Typical Yield | Purity | Safety and Handling Considerations |
| tert-Butanol, Carbon Dioxide, Phosgene | tert-Butanol, CO₂, Phosgene, DABCO | High | High (typically >98-99% after purification)[6] | Highly Hazardous : Phosgene is an extremely toxic gas requiring stringent safety protocols and specialized handling equipment.[6][7] |
| tert-Butanol, Carbon Dioxide, Triphosgene | tert-Butanol, CO₂, Triphosgene (BTC) | High | High | Safer Alternative to Phosgene : Triphosgene is a stable crystalline solid, making it easier and safer to handle than gaseous phosgene.[7][8] However, it can decompose to phosgene, especially at elevated temperatures, so appropriate precautions are still necessary.[7][8] |
| Sodium tert-butoxide, Carbon Dioxide, Acylating Agent | Sodium tert-butoxide, CO₂, Methanesulfonyl chloride or Ethyl chloroformate | Good to High | High (purification often involves distillation under reduced pressure)[6] | Avoids Phosgene : This route circumvents the use of highly toxic phosgene. Sodium tert-butoxide is a flammable and moisture-sensitive solid.[6] |
Comparison of Different Boc-Donating Reagents
While (Boc)₂O is the most prevalent reagent for Boc protection, other precursors can also be used to introduce the Boc group.[9] The choice of reagent can be influenced by the specific substrate and desired reaction conditions.
| Boc-Donating Reagent | Chemical Name | Key Features | Common Applications |
| (Boc)₂O | Di-tert-butyl dicarbonate | Highly reactive and efficient; byproducts are tert-butanol and CO₂.[4] It is the most common and commercially available reagent.[5] | General N-Boc protection of a wide variety of amines, including amino acids.[3][10][11] |
| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Reacts rapidly and in excellent yields with amino acids at room temperature.[12] The oxime byproduct is easily removed by extraction.[12] | Particularly useful for the protection of amino acids.[12] |
| Boc-N₃ | tert-Butyl azidoformate | Can require elevated temperatures for reaction (50-60 °C) and is thermally unstable, posing a risk of detonation at temperatures above 80 °C.[12] | Less commonly used due to safety concerns and the availability of better alternatives like (Boc)₂O and Boc-ON.[12] |
Experimental Protocols
Synthesis of Di-tert-butyl dicarbonate ((Boc)₂O) from Sodium tert-butoxide
This protocol is a generalized procedure based on common industrial synthesis methods that avoid the use of phosgene.[6]
Materials:
-
Sodium tert-butoxide
-
Carbon dioxide (gas)
-
Methanesulfonyl chloride
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium tert-butoxide in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath or to a desired low temperature.
-
Bubble carbon dioxide gas through the stirred suspension. The reaction progress can be monitored by the consumption of CO₂.
-
Once the formation of the sodium tert-butyl carbonate salt is complete, slowly add methanesulfonyl chloride to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by the addition of cold water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure di-tert-butyl dicarbonate.[6]
Boc Protection of a Primary Amine using (Boc)₂O
This is a standard and widely applicable method for the Boc protection of a broad range of amines.[1]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water-acetone mixture)[1][3][10]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir. For reactions sensitive to temperature, the mixture can be cooled in an ice bath.[1]
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
If necessary, purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Amine Protection / Deprotection [bzchemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Purity Analysis of Commercially Available tert-Butyl 2-methylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stated purity of commercially available tert-Butyl 2-methylhydrazinecarboxylate (CAS No. 127799-54-6), a key reagent in synthetic and medicinal chemistry. While direct, third-party comparative experimental data is not publicly available, this document compiles information from various suppliers and presents standardized, detailed analytical protocols to enable researchers to conduct their own purity assessments. The provided methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are based on established analytical principles for similar compounds.
Data Presentation: Stated Purity from Commercial Suppliers
The purity of this compound can vary between suppliers. The following table summarizes the publicly stated purity levels from a selection of vendors. It is important to note that these values are as advertised by the suppliers and have not been independently verified in a single comparative study. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Supplier | CAS Number | Stated Purity | Physical Form | Additional Notes |
| Sigma-Aldrich | 127799-54-6 | 98% | Solid | Distributed for Ambeed, Inc. |
| Ambeed | 127799-54-6 | Not explicitly stated on product page, but distributed by Sigma-Aldrich at 98% | - | - |
| BLD Pharm | 127799-54-6 | - | - | Provides links to NMR, HPLC, LC-MS, UPLC data.[1] |
| Crysdot LLC | 127799-54-6 | 98% | - | - |
| Guidechem (Antimex) | 127799-54-6 | 99%[2] | - | - |
| Guidechem (SHANGHAI ZZBIO) | 127799-54-6 | 95%[3] | - | Melting point: 49-51℃.[3][4] |
Experimental Workflow and Logic
The following diagrams illustrate a typical workflow for chemical purity analysis and the logical integration of different analytical techniques for a comprehensive assessment.
Figure 1: General Workflow for Purity Analysis
Figure 2: Logic of Comparative Purity Assessment
Experimental Protocols
The following protocols are adapted for the analysis of this compound based on standard methods for similar molecules.[5][6] Researchers should perform appropriate validation for their specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the routine assessment of purity and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from synthesis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percentage, assuming similar response factors for structurally related impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method for determining absolute purity without requiring a specific reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Sample Preparation: Accurately weigh a specific amount of the analyte and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
References
Benchmarking Boc-Protected Hydrazines: A Comparative Guide for Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, the strategic selection of reagents is paramount for efficient and successful synthesis of complex molecules. Tert-butyl 2-methylhydrazinecarboxylate and its related Boc-protected hydrazine counterparts, such as tert-butyl carbazate, have emerged as valuable intermediates. Their utility is centered on the introduction of the versatile tert-butoxycarbonyl (Boc) protecting group and their role as precursors to a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.[1]
This guide provides an objective comparison of the performance of Boc-protected hydrazines against traditional alternatives in two common and critical synthetic transformations: pyrazole synthesis and the Fischer indole synthesis. The supported experimental data is intended to aid researchers, scientists, and drug development professionals in validating and optimizing their synthetic strategies.
Comparative Performance in Heterocycle Synthesis
The primary advantage of using a Boc-protected hydrazine like tert-butyl carbazate lies in its ability to yield a product with a built-in protecting group. This feature is particularly beneficial in multi-step syntheses, where subsequent functionalization of the heterocyclic product is required, thereby avoiding additional protection and deprotection steps.
Pyrazole Synthesis: tert-Butyl Carbazate vs. Hydrazine Hydrate
The synthesis of pyrazoles, a key pharmacophore in medicinal chemistry, is commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Here, we compare the performance of tert-butyl carbazate with the traditional reagent, hydrazine hydrate.
Data Presentation: Pyrazole Synthesis Comparison
| Reagent | Substrate | Product | Conditions | Reaction Time | Yield (%) | Remarks |
| tert-Butyl Carbazate | β-Enamino diketone | Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | EtOH, Room Temp | 18h | 51-70% | Good yields; regioselective; product is Boc-protected for further functionalization; potentially longer reaction times.[1] |
| Hydrazine Hydrate | 1,3-Dicarbonyl Compound | Substituted Pyrazole | EtOH, Reflux | 2-6h | 80-95% | High yields; shorter reaction times; product is unprotected; hydrazine hydrate is toxic and a suspected carcinogen.[1] |
Key Observations: While hydrazine hydrate often provides higher yields in shorter reaction times, tert-butyl carbazate presents a safer alternative.[1] Crucially, it yields a protected pyrazole intermediate that is immediately available for subsequent synthetic modifications without the need for an additional protection step. The choice of reagent will ultimately depend on the overall synthetic strategy, safety considerations, and the desired substitution pattern of the final product.[1]
Fischer Indole Synthesis: Phenylhydrazine vs. Boc-Protected Hydrazines
The Fischer indole synthesis is a classic and reliable method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. Phenylhydrazine and its substituted derivatives are the reagents of choice for this transformation due to the directness of the route and typically high yields.[1]
Tert-butyl carbazate or other Boc-protected hydrazines are not direct substitutes in the traditional Fischer indole synthesis. However, the use of a Boc-protected phenylhydrazine can be a strategic advantage in complex, multi-step syntheses where protection of the resulting indole's nitrogen is necessary for subsequent reactions. This approach circumvents a separate protection step after the indole formation.
Data Presentation: Fischer Indole Synthesis Comparison
| Reagent | Substrate | Product | Conditions | Yield (%) | Remarks |
| Phenylhydrazine / Substituted Phenylhydrazines | Various Ketones/Aldehydes | Substituted Indoles | Acid-catalyzed (e.g., PPA, H₂SO₄, AcOH) | 75-95% | Standard, direct method for a wide variety of substituted indoles.[1] |
| Boc-Protected Phenylhydrazine (Conceptual) | Various Ketones/Aldehydes | N-Boc-Protected Indole | Acid-catalyzed | (Variable) | Offers advantages in multi-step syntheses by providing a protected product directly. Not a standard reagent for this transformation; would require a subsequent deprotection step if the free NH is desired.[1] |
Key Observations: For direct, high-yield synthesis of indoles, phenylhydrazine and its derivatives remain the superior choice.[1] The strategic use of a Boc-protected phenylhydrazine should be considered when the synthetic route demands an N-protected indole for further elaboration, potentially streamlining the overall process.
Experimental Protocols
The following are representative methodologies for the syntheses discussed.
Protocol 1: Synthesis of a Protected Pyrazole using tert-Butyl Carbazate
This protocol is adapted from the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Materials:
-
β-Enamino diketone (1.0 eq)
-
tert-Butyl carbazate (1.1 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the β-enamino diketone in ethanol.
-
Add tert-butyl carbazate to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis using Phenylhydrazine
This protocol describes a general procedure for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ketone or Aldehyde (e.g., Acetone) (1.1 eq)
-
Glacial Acetic Acid or other acid catalyst (e.g., Polyphosphoric Acid)
Procedure:
-
Combine phenylhydrazine and the ketone/aldehyde in the chosen acid catalyst.
-
Heat the mixture to reflux, or stir at room temperature, depending on the reactivity of the substrates. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution).
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude indole by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the discussed syntheses.
Caption: Comparative workflow for pyrazole synthesis.
Caption: General workflow for the Fischer Indole Synthesis.
References
Safety Operating Guide
Safe Disposal of tert-Butyl 2-methylhydrazinecarboxylate: A Procedural Guide
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-Butyl 2-methylhydrazinecarboxylate, a hydrazine derivative that necessitates careful management due to the potential hazards associated with this class of compounds.
Hydrazine and its derivatives are recognized for their potential toxicity and carcinogenicity, making adherence to strict disposal procedures essential.[1][2][3][4] This document outlines immediate safety precautions, personal protective equipment (PPE) requirements, and a step-by-step disposal process.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with caution in a controlled laboratory setting.
-
Engineering Controls : All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][5] Ensure adequate ventilation and consider a local exhaust ventilation system.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This includes:
-
Emergency Equipment : An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[5]
Quantitative Data for Disposal Planning
| Property | Value | Reference |
| CAS Number | 127799-54-6 | [6] |
| Molecular Formula | C₆H₁₄N₂O₂ | [7] |
| Molecular Weight | 146.19 g/mol | [7] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of hydrazine derivatives and should be adapted to comply with all local, state, and federal regulations.[1] It is strongly recommended to consult with your institution's EHS office before proceeding.
Step 1: Waste Collection and Storage
-
Segregation : Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels) in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Container Requirements : The waste container must be made of a compatible material, be in good condition, and have a tightly sealing lid. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as oxidizing agents, acids, and metals.[2]
Step 2: Chemical Neutralization (to be performed by trained personnel)
For small quantities of this compound, chemical neutralization may be a viable option prior to collection by a licensed waste disposal company. This procedure should only be performed by personnel experienced with handling hazardous chemicals and with the approval of your EHS office.
Method 1: Oxidation with Sodium Hypochlorite
-
Preparation : In a chemical fume hood, prepare a dilute solution of sodium hypochlorite (bleach).
-
Neutralization : Slowly and with constant stirring, add the this compound waste to the sodium hypochlorite solution. The reaction can be exothermic, so proceed with caution and cool the reaction vessel if necessary.
-
Verification : After the reaction is complete, test the resulting solution to ensure the absence of residual hydrazine. This can be done using commercially available test strips or other analytical methods approved by your EHS office.
-
Final Disposal : The neutralized solution may be suitable for drain disposal if permitted by local regulations. Otherwise, it should be collected as hazardous waste.[8]
Method 2: Neutralization with Sulfuric Acid
-
Dilution : Dilute the this compound waste with a large volume of water (at least to a 40% solution).[2]
-
Neutralization : Slowly add a dilute solution of sulfuric acid to the diluted waste with constant stirring to neutralize it.[2] Monitor the pH to ensure complete neutralization.
-
Final Disposal : The resulting salt solution may be drain disposable if permitted by local regulations. If not, it must be collected as hazardous waste.[2]
Step 3: Final Disposal by a Licensed Contractor
For larger quantities or if chemical neutralization is not feasible or permitted, the waste must be disposed of through a licensed hazardous waste disposal company.[5]
-
Contact EHS : Coordinate with your institution's EHS office to arrange for the pickup of the hazardous waste container.
-
Documentation : Ensure all necessary hazardous waste manifests and other documentation are completed accurately.
-
Professional Disposal : The licensed contractor will transport the waste for final disposal, likely through high-temperature incineration equipped with afterburners and scrubbers.[2][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 127799-54-6|this compound|BLD Pharm [bldpharm.com]
- 7. usbio.net [usbio.net]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling tert-Butyl 2-methylhydrazinecarboxylate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 2-methylhydrazinecarboxylate, a hydrazine derivative. Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.
Operational Plan: Personal Protective Equipment (PPE) and Handling
Given that this compound is a hydrazine derivative, stringent safety measures are required. Hydrazine and its derivatives can be strong skin sensitizers, and exposure should be minimized.[1] The following PPE and handling procedures are mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Safety Shower and Eyewash Station: An approved and certified emergency eyewash and safety shower must be readily accessible in the laboratory where the material is being handled.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[2][3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashing.[2][3]
-
Skin and Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect the skin.[3]
-
Respiratory Protection: The use of a respirator should be a last resort after engineering controls have been implemented.[1] If a risk assessment indicates the need for a respirator, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Post signage indicating the hazards of the chemical.[2]
-
Transfer: Conduct all transfers within a chemical fume hood.
-
Storage: Store the compound in a dark, cool place, preferably in a freezer under -20°C, and under an inert atmosphere.[4] Isolate it from oxidizing materials and acids.[3] All containers should be stored in a secondary container.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[5][6] Do not pour waste down the drain or dispose of it with general laboratory trash.[7][8] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H14N2O2 | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Boiling Point | 186°C | [4] |
| Flash Point | 71°C | [4] |
| Melting Point | 49-51°C | |
| OSHA PEL (for Hydrazine) | 1.0 ppm (8-hour TWA) | [7] |
| ACGIH TLV (for Hydrazine) | 0.01 ppm (8-hour TWA) | [7] |
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Buy this compound | 127799-54-6 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. arxada.com [arxada.com]
- 8. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
